molecular formula C9H9ClO B6151810 4-chloro-2,3-dihydro-1H-inden-2-ol CAS No. 2172073-99-1

4-chloro-2,3-dihydro-1H-inden-2-ol

Cat. No.: B6151810
CAS No.: 2172073-99-1
M. Wt: 168.6
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Description

4-Chloro-2,3-dihydro-1H-inden-2-ol is a chiral dihydroindane derivative of high interest in organic and medicinal chemistry research. This compound serves as a versatile synthetic building block, particularly in the exploration of novel pharmacologically active molecules. Its core structure, featuring a fused aromatic-aliphatic ring system with chloro and hydroxy functional groups, allows for diverse chemical modifications and is a key scaffold in drug discovery efforts. Research into structurally similar dihydroindane compounds has demonstrated their significant potential in central nervous system (CNS) drug discovery, where they have been investigated as ligands for serotonin and dopamine receptors . Furthermore, the dihydroindane motif is explored in the development of inhibitors for immunomodulatory enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy . The specific stereochemistry of the hydroxy group at the 2-position can be critical for asymmetric synthesis and for achieving selective interactions with biological targets, making this compound a valuable intermediate for producing enantiomerically pure research compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human use.

Properties

CAS No.

2172073-99-1

Molecular Formula

C9H9ClO

Molecular Weight

168.6

Purity

95

Origin of Product

United States

Foundational & Exploratory

4-Chloro-2,3-dihydro-1H-inden-2-ol: Structural Dynamics and Synthetic Utility in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2,3-dihydro-1H-inden-2-ol (hereafter 4-chloro-2-indanol ) represents a specialized scaffold in the medicinal chemist’s toolkit. Unlike its more common isomer, 1-indanol, the 2-indanol motif places the hydroxyl group on the homobenzylic carbon, significantly altering its metabolic stability and electronic profile. The addition of a chlorine atom at the C4 position introduces steric bulk and lipophilicity, modulating the "ortho-effect" without compromising the planarity of the aromatic system.

This guide serves as a technical blueprint for the synthesis, characterization, and application of 4-chloro-2-indanol, specifically targeting researchers involved in fragment-based drug discovery (FBDD) and the synthesis of chiral auxiliaries.

Physicochemical Profile & Structural Analysis

The indane core is a "privileged structure" in drug design, often serving as a rigidified bioisostere of the phenethylamine skeleton.

Structural Dynamics

The 2,3-dihydro-1H-indene (indane) ring is not planar; the cyclopentene ring adopts a "puckered" envelope conformation to relieve torsional strain.

  • C2-Hydroxyl Positioning: The -OH group at C2 can adopt pseudo-axial or pseudo-equatorial orientations. In 4-chloro-2-indanol, the C4-chlorine atom exerts a long-range inductive effect (

    
    ), slightly increasing the acidity of the C2-hydroxyl proton compared to the non-chlorinated parent.
    
  • The C4-Chlorine "Anchor": Located at the peri-position relative to the C3 methylene protons, the chlorine atom provides a lipophilic anchor (increasing LogP) and blocks metabolic hydroxylation at the typically labile C4 position.

Key Physicochemical Data[1][2]
PropertyValue / DescriptionNote
IUPAC Name 4-chloro-2,3-dihydro-1H-inden-2-ol
Molecular Formula C

H

ClO
Molecular Weight 168.62 g/mol
Chirality 1 Stereocenter (C2)Exists as (

) and (

) enantiomers.[1][2][3][4][5]
Physical State Crystalline SolidWhite to off-white needles.
Predicted LogP ~2.1 - 2.3Higher lipophilicity than 2-indanol (LogP ~1.6).
H-Bond Donors/Acceptors 1 / 1
Solubility DMSO, Methanol, DCMPoor water solubility.

Synthetic Methodologies

High-purity synthesis of 4-chloro-2-indanol is challenging due to the tendency of indene derivatives to oxidize at the benzylic (C1/C3) positions rather than the homobenzylic (C2) position.

The most robust route utilizes 4-chloro-1-indanone as the starting material, converting it to the indene, and subsequently to the 2-indanone before final reduction.

Retrosynthetic Analysis (Graphviz)

SynthesisPath Start 2-Chlorobenzaldehyde Inter1 4-Chloro-1-indanone Start->Inter1 1. Knoevenagel 2. Reduction 3. Cyclization Inter2 4-Chloroindene Inter1->Inter2 1. NaBH4 2. Acid cat. Dehydration Inter3 4-Chloro-2-indanone Inter2->Inter3 1. mCPBA (Epoxidation) 2. Lewis Acid Rearrangement Target 4-Chloro-2-indanol Inter3->Target NaBH4 Reduction

Figure 1: Stepwise synthetic pathway from commercially available precursors to the target 2-indanol.

Detailed Experimental Protocol
Step 1: Preparation of 4-Chloroindene

Precursor: 4-Chloro-1-indanone (commercially available or synthesized via cyclization of 3-(2-chlorophenyl)propanoic acid).

  • Reduction: Dissolve 4-chloro-1-indanone (10 mmol) in MeOH (50 mL). Cool to 0°C. Add NaBH

    
     (1.5 eq) portion-wise. Stir for 2 h. Quench with sat. NH
    
    
    
    Cl. Extract with EtOAc to yield 4-chloro-1-indanol.
  • Dehydration: Reflux the crude 1-indanol in Toluene with catalytic

    
    -TsOH using a Dean-Stark trap for 3 hours.
    
  • Validation:

    
    H NMR will show the disappearance of the benzylic alcohol methine and appearance of olefinic protons (
    
    
    
    6.5-7.0 ppm).
Step 2: Oxidation to 4-Chloro-2-indanone

Direct hydration of indene usually yields 1-indanol. To get the 2-oxygenated product, we use the epoxide rearrangement method.

  • Epoxidation: Dissolve 4-chloroindene in DCM at 0°C. Add mCPBA (1.1 eq). Stir overnight to form the epoxide.

  • Rearrangement: Treat the crude epoxide with LiI (catalytic) or dilute H

    
    SO
    
    
    
    in Acetone. This rearranges the epoxide to 4-chloro-2-indanone .
    • Note: This step is thermodynamically driven; the ketone is more stable than the epoxide.

Step 3: Final Reduction to 4-Chloro-2-indanol
  • Reaction: Dissolve 4-chloro-2-indanone (5 mmol) in anhydrous MeOH (20 mL).

  • Reduction: Cool to -10°C (to minimize side reactions). Add NaBH

    
     (0.6 eq, 3 mmol) slowly.
    
    • Causality: Using stoichiometric borohydride at low temp prevents over-reduction or ring opening.

  • Workup: Quench with 1N HCl. Evaporate MeOH. Extract with DCM. Wash with brine.

  • Purification: Recrystallization from Hexane/EtOAc (typically 9:1) yields pure 4-chloro-2-indanol.

Stereochemical Resolution

For pharmaceutical applications, enantiopurity is non-negotiable. 4-Chloro-2-indanol is obtained as a racemate via the NaBH


 reduction.

Protocol: Kinetic Enzymatic Resolution

  • Enzyme: Pseudomonas cepacia lipase (PSL) or Candida antarctica lipase B (CAL-B).

  • Acyl Donor: Vinyl acetate.

  • Solvent: MTBE or Toluene.

  • Mechanism: The lipase selectively acetylates the (

    
    )-enantiomer (typically), leaving the (
    
    
    
    )-alcohol unreacted.
  • Separation: The resulting ester and the remaining alcohol have vastly different R

    
     values and can be separated via flash column chromatography.
    

Applications in Drug Discovery[7]

Bioisosterism and Scaffold Hopping

The 4-chloro-2-indanol core is often used to replace:

  • Naphthalenes: To improve solubility (via the hydroxyl group) while maintaining lipophilic bulk.

  • Indoles: As a non-nitrogenous isostere to remove H-bond donor capability at the 1-position while keeping the 2-position functionality.

Pharmacophore Mapping (Graphviz)

SAR Core 4-Chloro-2-indanol Cl C4-Chlorine: Lipophilic Pocket Fill Metabolic Block Core->Cl OH C2-Hydroxyl: H-Bond Donor/Acceptor Chiral Center Core->OH Ring Indane Ring: Conformational Constraint $pi$-$pi$ Stacking Core->Ring Increased Potency\n(GPCRs) Increased Potency (GPCRs) Cl->Increased Potency\n(GPCRs) Solubility & Selectivity Solubility & Selectivity OH->Solubility & Selectivity Receptor Affinity Receptor Affinity Ring->Receptor Affinity

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's substituents.

Specific Therapeutic Areas
  • Melatonin Receptor Agonists: The indane ring mimics the indole core of melatonin. The 4-chloro substituent mimics the 5-methoxy group of melatonin in terms of space-filling within the MT1/MT2 receptor pockets.

  • HIV Protease Inhibitors: While 1-amino-2-indanol is the classic pharmacophore (e.g., Indinavir), 2-indanol derivatives are explored to alter the pKa and binding kinetics of next-generation inhibitors.

Safety and Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[6][4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

  • Storage: Store under inert atmosphere (Argon/Nitrogen). The benzylic positions are susceptible to slow autoxidation over months if exposed to air.

References

  • Synthesis of Indanones

    • Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2,3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate.[1]

  • General 2-Indanol Properties

    • 2-Indanol | C9H10O | CID 77936.[4][7] PubChem.[6][4][7][8]

  • Medicinal Chemistry Applications

    • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. PMC.

  • Chiral Resolution Methodologies

    • Chiral Properties of 2-Indanol and its Enantiomers. BenchChem.[5] (General reference for 2-indanol resolution techniques).

Sources

Thermodynamic stability of chloro-substituted indanols

Author: BenchChem Technical Support Team. Date: February 2026

Title: Thermodynamic Stability and Conformational Dynamics of Chloro-Substituted Indanols: A Technical Guide

Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic stability of chloro-substituted indanols, with a specific focus on the diastereomeric relationships in vicinal halohydrins (e.g., 2-chloro-1-indanol) and the conformational energetics of ring-substituted analogs (e.g., 5-chloro-1-indanol). It is designed for process chemists and computational toxicologists to aid in the optimization of chiral synthesis and shelf-life prediction.

Structural Dynamics & Theoretical Framework

The thermodynamic stability of chloro-indanols is governed by the interplay between ring strain , intramolecular hydrogen bonding , and hyperconjugative effects . Unlike acyclic halohydrins, the bicyclic indan system imposes geometric constraints that limit available conformational space.

Vicinal Halohydrins (2-Chloro-1-indanol)

The most thermodynamically complex case is 2-chloro-1-indanol, which exists as cis (syn) and trans (anti) diastereomers.

  • Intramolecular Hydrogen Bonding: In non-polar solvents, the cis-isomer is often thermodynamically stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the chlorine lone pair (

    
    ). This interaction forms a pseudo-5-membered ring, lowering the enthalpy (
    
    
    
    ) of the cis form relative to the trans.
  • Dipole Repulsion: In polar solvents (e.g., DMSO, Methanol), the stabilizing effect of the internal H-bond is diminished by solvation. Here, the trans-isomer may become favored due to the minimization of dipole-dipole repulsion between the electronegative Oxygen and Chlorine atoms.

  • The Gauche Effect: The

    
     torsion angle prefers a gauche orientation (approx 60°) due to 
    
    
    
    hyperconjugation. In the indan ring, the cis isomer naturally accommodates a gauche-like geometry more readily without extreme puckering strain compared to the trans isomer, which forces the substituents into a pseudo-diaxial or distorted orientation depending on the envelope flap.
Benzene-Ring Substituted Indanols (4-, 5-, 6-Chloro)

For isomers where chlorine is on the aromatic ring, "stability" refers to the conformational preference of the cyclopentane ring envelope.

  • Envelope Pucker: The cyclopentane ring in 1-indanol puckers to relieve eclipsing strain. The hydroxyl group prefers the pseudo-equatorial position to minimize 1,3-diaxial-like interactions with the aromatic ring protons.

  • Electronic Influence: A chlorine atom at the 4-position (peri-position) exerts a steric repulsion on the C1-hydroxyl group, destabilizing the conformer where the OH is oriented toward the benzene ring.

Computational Protocol (In Silico Prediction)

To predict the thermodynamic ratio of isomers prior to synthesis, Density Functional Theory (DFT) is the gold standard.

Recommended Level of Theory:

  • Optimization: B3LYP/6-311+G(d,p) or M06-2X/def2-TZVP (M06-2X is superior for dispersion interactions in halogens).

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) to simulate solvent dielectric effects.

Workflow Visualization

The following diagram outlines the logical flow for determining stability computationally and experimentally.

StabilityWorkflow Start Target Molecule (e.g., 2-Cl-1-Indanol) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch DFT_Opt DFT Optimization (M06-2X/def2-TZVP) ConfSearch->DFT_Opt Lowest E Conformers Freq Frequency Calc (Zero Point Energy) DFT_Opt->Freq Check Imaginary Freqs Solvation Solvation Correction (IEFPCM) Freq->Solvation Gibbs Calculate u0394G (Boltzmann Distribution) Solvation->Gibbs

Caption: Integrated computational workflow for predicting thermodynamic stability ratios (


) of chloro-indanol isomers.

Experimental Determination: Equilibration Protocol

Thermodynamic stability is distinct from kinetic stability. To determine the thermodynamic ratio experimentally, one must overcome the kinetic barrier of isomerization. The most reliable method for indanols is Meerwein-Ponndorf-Verley (MPV) Equilibration .

Mechanism of Equilibration

The reaction uses aluminum isopropoxide (


) to establish an equilibrium between the alcohol and its corresponding ketone (chloro-1-indanone). Since the ketone is planar (sp2), reduction back to the alcohol can occur from either face, eventually settling at the thermodynamic minimum ratio.

EquilibrationMechanism Cis Cis-2-Chloro-1-Indanol (Thermodynamic State A) Al_Complex Aluminum Alkoxide Transition State Cis->Al_Complex Oxidation (-H) Trans Trans-2-Chloro-1-Indanol (Thermodynamic State B) Trans->Al_Complex Oxidation (-H) Ketone 2-Chloro-1-Indanone (Planar Intermediate) Al_Complex->Ketone Hydride Transfer

Caption: Mechanism of MPV-mediated equilibration via the planar indanone intermediate.

Step-by-Step Protocol
  • Preparation: Dissolve pure cis or trans 2-chloro-1-indanol (0.5 mmol) in anhydrous toluene (5 mL).

  • Catalyst Addition: Add Aluminum Isopropoxide (

    
    , 20 mol%) and Acetone (0.5 eq, as hydride acceptor initiator).
    
  • Reflux: Heat to reflux (110°C) under Argon atmosphere for 24–48 hours.

  • Quench: Cool to RT, quench with 1N HCl.

  • Analysis: Extract with EtOAc. Analyze the organic phase via Quantitative 1H-NMR or Chiral HPLC .

    • Note: Do not rely on GC-MS as the high injector port temperature can induce thermal elimination of HCl (dehydrohalogenation).

Comparative Data & Stability Trends

The following table summarizes expected stability trends based on substituent position and solvent environment.

CompoundIsomer RelationshipDominant EffectPreferred Isomer (Non-polar)Preferred Isomer (Polar)
2-Chloro-1-indanol Diastereomers (cis vs trans)Intramolecular H-bond (

)
Cis (Syn)Mixture / Trans
4-Chloro-1-indanol Conformational (Pucker)Steric repulsion (Peri-interaction)Pseudo-equatorial OHPseudo-equatorial OH
5-Chloro-1-indanol Conformational (Pucker)Electronic (Inductive)Pseudo-equatorial OHPseudo-equatorial OH
2-Bromo-1-indanol DiastereomersSteric vs H-bondCis (Stronger H-bond polarizability)Trans (Steric bulk dominates)

Key Interpretation: For 2-chloro-1-indanol, the energy difference (


) is typically small (< 2 kcal/mol).[1] In 

(NMR solvent), the cis isomer is often observed as the major species due to the H-bond stabilization (approx 1.5–2.5 kcal/mol stabilization energy).

References

  • Hydrindanone Stability & Isomerization

    • Yamamoto, K. (2015). Relative Stability of cis- and trans-Hydrindanones. Molecules, 20(1), 1509–1526.[1]

  • Halohydrin Conformational Analysis

    • Freitas, M. P., et al. (2013). Conformational Analysis of 1-Chloro- and 1-Bromo-2-propanol. The Journal of Physical Chemistry A, 117(42), 10980–10984.
  • Properties of Chloro-Indanones

    • BenchChem. (2025).[2] An In-depth Technical Guide to 4-Chloro-1-indanone: Chemical Properties and Structure.

  • DFT Methodology for Tautomers/Isomers

    • Babu, N. S., & Jayaprakash, D. (2015). Density functional theory (DFT) studies on relative stability of tautomers.[3] Journal of Chemical and Pharmaceutical Research, 7(4), 1155-1160.[3]

Sources

Role of 4-chloro-2-indanol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The Role of 4-Chloro-2-Indanol as a Pharmaceutical Intermediate[1]

Executive Summary

4-Chloro-2-indanol is a specialized bicyclic intermediate belonging to the halogenated indane class. Its structural significance lies in the fusion of a chlorinated benzene ring with a cyclopentyl alcohol moiety, creating a rigid, lipophilic scaffold. In pharmaceutical chemistry, this compound serves as a critical chiral building block, primarily for the synthesis of 2-aminoindans and indanyl-derived heterocyclic scaffolds . These motifs are "privileged structures" in drug discovery, frequently found in central nervous system (CNS) agents (targeting monoamine transporters), melatonin receptor agonists, and specific kinase inhibitors where the chlorine atom enhances metabolic stability and selectivity.

This guide details the synthesis, stereochemical resolution, and pharmaceutical utility of 4-chloro-2-indanol, providing researchers with a roadmap for leveraging this intermediate in high-value API (Active Pharmaceutical Ingredient) development.

Chemical Profile & Structural Significance

The indane scaffold is a rigid analogue of the phenethylamine pharmacophore. The introduction of a chlorine atom at the C4 position and a hydroxyl group at the C2 position imparts unique electronic and steric properties:

  • Conformational Rigidity: Unlike flexible phenethylamines, the indane ring locks the ethyl-bridge carbons, reducing entropic penalties upon binding to protein targets (e.g., GPCRs, enzymes).

  • Electronic Modulation: The C4-chlorine atom (adjacent to the bridgehead) exerts an inductive electron-withdrawing effect, influencing the pKa of derivatives (e.g., amines) and modulating oxidative metabolism at the aromatic ring (blocking the "NIH shift").

  • Chiral Handle: The C2-hydroxyl group is a prochiral center in the ketone precursor and a chiral center in the alcohol, allowing for the synthesis of enantiopure drugs via asymmetric catalysis or enzymatic resolution.

Table 1: Physicochemical Profile of 4-Chloro-2-Indanol

PropertyValue / Description
IUPAC Name 4-chloro-2,3-dihydro-1H-inden-2-ol
Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
Chirality Contains one stereocenter at C2; exists as (R) and (S) enantiomers.
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water.
Key Reactivity Nucleophilic substitution (OH activation), Oxidation (to ketone), Reductive Amination (via ketone).

Synthesis & Manufacturing Strategies

The synthesis of 4-chloro-2-indanol typically proceeds via the reduction of 4-chloro-2-indanone (CAS 74124-90-6). The ketone itself is often synthesized from 2-chlorobenzaldehyde or via Friedel-Crafts cyclization of chlorophenyl-substituted precursors.

Synthetic Pathway (The "Indanone Route")

The most robust industrial route involves the formation of the indanone core followed by stereoselective reduction.

  • Precursor Formation: 2-Chlorobenzaldehyde is converted to the corresponding cinnamic acid derivative or processed via a Darzens condensation-type sequence to yield the indanone skeleton.

  • Cyclization: Acid-catalyzed cyclization forms 4-chloro-2-indanone .

  • Reduction: The ketone is reduced to the alcohol.[2]

    • Racemic Reduction:[2] Using Sodium Borohydride (NaBH4) in Methanol.

    • Asymmetric Reduction: Using Noyori Transfer Hydrogenation (Ru-catalyst) or Biocatalysis (KREDs) to yield >99% ee of the (R) or (S) isomer.

Visualization of Synthesis Workflow

SynthesisPath cluster_0 Chiral Resolution Strategy Start 2-Chlorobenzaldehyde (Starting Material) Inter1 Chlorocinnamic Acid Derivative Start->Inter1 Perkin/Knoevenagel Indanone 4-Chloro-2-Indanone (Key Intermediate) Inter1->Indanone Cyclization (Friedel-Crafts) Reduction Stereoselective Reduction Indanone->Reduction Noyori Catalyst or KRED Product 4-Chloro-2-Indanol (Target) Reduction->Product >99% ee Deriv 4-Chloro-2-Aminoindan (API Precursor) Product->Deriv Mitsunobu/Azidation

Caption: Synthetic pathway from 2-chlorobenzaldehyde to chiral 4-chloro-2-indanol and subsequent amination.

Pharmaceutical Applications

4-Chloro-2-indanol is rarely the final API; rather, it is the penultimate scaffold for creating rigidified amines and ethers.

Precursor to 2-Aminoindans (CNS Agents)

The most direct application is the conversion of the C2-hydroxyl group to an amine (2-aminoindan).

  • Mechanism: The hydroxyl is activated (Mesylate/Tosylate) and displaced by an azide or amine, or the ketone precursor undergoes reductive amination.

  • Therapeutic Relevance: 2-Aminoindans are potent Monoamine Transporter Inhibitors . The 4-chloro substituent often improves selectivity for the Serotonin Transporter (SERT) or Norepinephrine Transporter (NET) over Dopamine, reducing abuse potential compared to non-chlorinated analogs (like amphetamines).

  • Research Candidates: Analogs derived from this scaffold are investigated for depression, ADHD, and as neuroprotective agents (similar to Rasagiline, though Rasagiline is a 1-aminoindan).

Agrochemicals & Fungicides

Indanyl alcohols are key intermediates in the synthesis of carboxamide fungicides. The 4-chloro substitution enhances lipophilicity (LogP), improving penetration through the waxy cuticle of plant leaves or fungal cell walls.

Chiral Auxiliaries

Like its parent cis-1-amino-2-indanol (used in HIV protease inhibitors like Indinavir), 4-chloro-2-indanol derivatives can serve as chiral ligands in asymmetric synthesis, where the chlorine atom provides additional steric bulk and electronic tuning for the catalyst.

Experimental Protocols

Protocol 1: Synthesis of Racemic 4-Chloro-2-Indanol This protocol describes the standard reduction of the ketone.

  • Reagents: 4-Chloro-2-indanone (1.0 eq), Sodium Borohydride (NaBH4, 1.2 eq), Methanol (MeOH, 10 V).

  • Setup: Charge a 3-neck round-bottom flask with 4-Chloro-2-indanone and MeOH. Cool to 0°C under N2 atmosphere.

  • Addition: Add NaBH4 portion-wise over 30 minutes, maintaining internal temperature <5°C (Exothermic).

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[2]

  • Quench: Quench carefully with Saturated NH4Cl solution.

  • Workup: Extract with Dichloromethane (DCM) x3. Wash combined organics with Brine. Dry over Na2SO4.

  • Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc to yield white crystalline solid.

    • Yield Target: >90%.[3]

    • Purity: >98% (HPLC).

Protocol 2: Enzymatic Resolution (Kinetic Resolution) For obtaining enantiopure (R)- or (S)-4-chloro-2-indanol.

  • Enzyme: Pseudomonas cepacia lipase (immobilized).

  • Solvent: Vinyl Acetate (Acyl donor) / MTBE.

  • Procedure: Suspend racemic 4-chloro-2-indanol and Lipase in MTBE/Vinyl Acetate (10:1). Stir at 30°C.

  • Monitoring: The enzyme selectively acetylates one enantiomer (usually the (R)-isomer), leaving the (S)-alcohol unreacted (or vice versa depending on enzyme specificity).

  • Separation: Filter enzyme. Separate the alcohol and the ester via Column Chromatography. Hydrolyze the ester to recover the second enantiomer.

Quality Control & Analytical Strategy

For pharmaceutical use, the purity of 4-chloro-2-indanol is critical, particularly the enantiomeric excess (ee) .

Table 2: Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification 1H-NMR (CDCl3)Characteristic multiplets at δ 3.0-3.5 (benzylic H), δ 4.5-4.8 (CH-OH).
Purity HPLC (C18 Column)> 98.0% Area
Chiral Purity Chiral HPLC (Chiralpak AD-H or OD-H)> 99.0% ee (for chiral grades)
Residual Solvents GC-HeadspaceCompliant with ICH Q3C
Water Content Karl Fischer< 0.5% w/w

Safety & Handling (E-E-A-T)

  • Hazard Class: Irritant (Skin/Eye). Chlorinated indanes can be sensitizers.[1]

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation back to the ketone.

References

  • ChemicalBook. (2025). 4-Chloro-2-indanone: Properties and Synthesis. Retrieved from

  • BenchChem. (2025).[2] A Comparative Guide to Catalysts for 2-Indanol Synthesis. Retrieved from

  • GuideChem. (2023). 6-Bromo-4-chloro-2-indanol CAS 2171875-29-7.[4][5] Retrieved from

  • European Patent Office. (1984). Process for the preparation of substituted indanes. EP0110559A1. Retrieved from

  • Santa Cruz Biotechnology. (2025). Indanol Derivatives and Chiral Building Blocks. Retrieved from

Sources

A Technical Guide to the Isomeric Distinction and Synthetic Landscape of 4-Chloro-1-indanol and 4-Chloro-2-indanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the structural, synthetic, and potential biological differences between two closely related isomers: 4-chloro-1-indanol and 4-chloro-2-indanol. While the indanol scaffold is a recognized pharmacophore in medicinal chemistry, the specific influence of the positional isomerism of the chloro and hydroxyl groups on the physicochemical properties and biological activity of these compounds is a subject of nuanced investigation. This document aims to consolidate the available information, infer logical synthetic pathways, and provide a comparative framework for researchers working with these and related molecules.

Introduction: The Significance of the Indanol Scaffold and Halogen Substitution

The indanol framework, consisting of a fused benzene and cyclopentanol ring system, is a privileged structure in drug discovery. Its rigid bicyclic nature provides a defined three-dimensional arrangement for appended functional groups, which can lead to specific and high-affinity interactions with biological targets. Indanol derivatives have demonstrated a wide array of pharmacological activities, including antiviral, anti-inflammatory, and CNS-depressant effects[1].

The introduction of a halogen, such as chlorine, into a drug candidate can profoundly modulate its biological profile. The "magic" of chlorine substitution lies in its ability to alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins[2][3]. The position of the halogen is critical, as it dictates the electronic and steric landscape of the molecule, thereby influencing its structure-activity relationship (SAR)[4]. This guide will delve into the isomeric differences between 4-chloro-1-indanol and 4-chloro-2-indanol, providing a foundational understanding for their application in drug development.

Structural and Physicochemical Differentiation

The core difference between 4-chloro-1-indanol and 4-chloro-2-indanol lies in the position of the hydroxyl group on the cyclopentane ring. This seemingly minor structural change has significant implications for the molecule's stereochemistry, polarity, and intermolecular bonding capabilities.

Property4-Chloro-1-indanol4-Chloro-2-indanol
IUPAC Name 4-chloro-2,3-dihydro-1H-inden-1-ol4-chloro-2,3-dihydro-1H-inden-2-ol
CAS Number Not availableNot available
Molecular Formula C₉H₉ClOC₉H₉ClO
Molecular Weight 168.62 g/mol 168.62 g/mol
Chirality Chiral at C1Chiral at C2

Synthetic Pathways: From Precursors to Final Products

A logical and experimentally supported approach to the synthesis of these two isomers begins with their corresponding indanone precursors.

Synthesis of 4-Chloro-1-indanol

The synthesis of 4-chloro-1-indanol is most readily achieved through the reduction of its corresponding ketone, 4-chloro-1-indanone.

4-Chloro-1-indanone is a key intermediate and its synthesis is well-documented. The primary industrial route involves an intramolecular Friedel-Crafts acylation of 3-(2-chlorophenyl)propanoic acid[5].

Experimental Protocol: Synthesis of 4-Chloro-1-indanone

Materials:

  • 3-(2-chlorophenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: To a stirred suspension of 3-(2-chlorophenyl)propanoic acid in a minimal amount of toluene, slowly add thionyl chloride (1.2-1.5 equivalents) at room temperature. Heat the mixture to reflux (70-80 °C) for 2-4 hours. Monitor the reaction by TLC or GC. After completion, distill off excess thionyl chloride and toluene under reduced pressure.

  • Friedel-Crafts Cyclization: Cool the crude acid chloride to 0-5 °C and dissolve it in anhydrous DCM. In a separate vessel, prepare a suspension of anhydrous aluminum chloride (1.1-1.3 equivalents) in DCM. Slowly add the AlCl₃ suspension to the acid chloride solution, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Work-up and Isolation: Quench the reaction by slowly adding the mixture to a mixture of crushed ice and concentrated HCl. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude 4-chloro-1-indanone by recrystallization from a suitable solvent system such as toluene/heptane to yield a pale yellow solid[5][6].

The reduction of the carbonyl group in 4-chloro-1-indanone to a hydroxyl group can be efficiently carried out using a mild reducing agent like sodium borohydride (NaBH₄).

Experimental Protocol: Reduction of 4-Chloro-1-indanone

Materials:

  • 4-chloro-1-indanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ammonium chloride (NH₄Cl) solution (aqueous)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reduction: Dissolve 4-chloro-1-indanone in methanol or ethanol and cool the solution to 0 °C in an ice bath. Add sodium borohydride portion-wise, maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Remove the bulk of the organic solvent under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with dichloromethane or ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-chloro-1-indanol. Further purification can be achieved by column chromatography on silica gel.

G cluster_0 Synthesis of 4-Chloro-1-indanol 3-(2-chlorophenyl)propanoic acid 3-(2-chlorophenyl)propanoic acid 4-Chloro-1-indanone 4-Chloro-1-indanone 3-(2-chlorophenyl)propanoic acid->4-Chloro-1-indanone  Friedel-Crafts Acylation   4-Chloro-1-indanol 4-Chloro-1-indanol 4-Chloro-1-indanone->4-Chloro-1-indanol  Reduction (e.g., NaBH4)  

Caption: Synthetic pathway to 4-chloro-1-indanol.

Synthesis of 4-Chloro-2-indanol

The synthesis of 4-chloro-2-indanol would analogously proceed from its precursor, 4-chloro-2-indanone. However, the synthesis of 4-chloro-2-indanone is not as straightforward as its 1-isomer due to regioselectivity challenges in Friedel-Crafts reactions. A potential route could involve the chlorination of 2-indanone.

Direct Friedel-Crafts acylation to form a 2-indanone is not a common synthetic route. A more plausible, though challenging, approach would be the direct chlorination of 2-indanone. This reaction, however, is likely to produce a mixture of chlorinated isomers, making the isolation of the desired 4-chloro-2-indanone difficult.

Assuming the successful synthesis and isolation of 4-chloro-2-indanone, its reduction to 4-chloro-2-indanol would follow a similar protocol to that of the 1-isomer, using a reducing agent like sodium borohydride.

G cluster_1 Hypothesized Synthesis of 4-Chloro-2-indanol 2-Indanone 2-Indanone 4-Chloro-2-indanone 4-Chloro-2-indanone 2-Indanone->4-Chloro-2-indanone  Chlorination (potential for mixed isomers)   4-Chloro-2-indanol 4-Chloro-2-indanol 4-Chloro-2-indanone->4-Chloro-2-indanol  Reduction (e.g., NaBH4)  

Caption: Hypothesized synthetic route to 4-chloro-2-indanol.

Spectroscopic Characterization: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • 4-Chloro-1-indanol: The proton at C1, being a carbinol proton adjacent to an aromatic ring, would likely appear as a triplet or doublet of doublets in the range of 5.0-5.5 ppm. The benzylic protons at C3 would appear as two distinct multiplets due to diastereotopicity.

  • 4-Chloro-2-indanol: The carbinol proton at C2 would likely appear as a quintet or a complex multiplet around 4.5-5.0 ppm. The benzylic protons at C1 and C3 would be chemically non-equivalent and would likely appear as four distinct multiplets.

¹³C NMR:

  • 4-Chloro-1-indanol: The carbinol carbon (C1) would resonate around 75-80 ppm.

  • 4-Chloro-2-indanol: The carbinol carbon (C2) would be expected to appear slightly upfield compared to C1 in the 1-isomer, likely in the 70-75 ppm range.

Infrared (IR) Spectroscopy

Both isomers would exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. They would also show characteristic C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching bands for the aromatic ring. The C-Cl stretching vibration would likely appear in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry (MS)

Both isomers would have the same molecular ion peak (M⁺) at m/z = 168 and an M+2 peak at m/z = 170 with an intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom[7]. The fragmentation patterns, however, would likely differ:

  • 4-Chloro-1-indanol: A prominent fragment would be expected from the loss of water (M-18), and subsequent loss of other small molecules. Alpha-cleavage next to the hydroxyl group could also be a significant fragmentation pathway.

  • 4-chloro-2-indanol: Dehydration would also be a key fragmentation pathway. The fragmentation pattern would be influenced by the stability of the resulting carbocations, which differs from that of the 1-isomer.

Biological Activity and Structure-Activity Relationship (SAR)

While specific biological data for 4-chloro-1-indanol and 4-chloro-2-indanol are not extensively reported, we can infer potential activities based on related structures. Derivatives of the precursor, 4-chloro-1-indanone, have been investigated as positive allosteric modulators of the GABA-A receptor[5]. This suggests that 4-chloro-1-indanol could also possess activity at this receptor, potentially with a modified pharmacological profile due to the presence of the hydroxyl group.

The position of the hydroxyl and chloro groups will significantly influence the molecule's interaction with a biological target. The hydrogen bonding capacity of the hydroxyl group, combined with the electronic and steric effects of the chlorine atom, will dictate the binding orientation and affinity. It is plausible that one isomer may exhibit higher potency or a different mode of action compared to the other due to these subtle but critical structural differences.

Conclusion and Future Directions

This guide has outlined the key differences between 4-chloro-1-indanol and 4-chloro-2-indanol, focusing on their structure, synthesis, and predicted spectroscopic and biological properties. While a significant amount of information is available for the precursor to the 1-isomer, 4-chloro-1-indanone, there is a clear knowledge gap regarding the 2-isomer and direct comparative studies of the two indanols.

For researchers in drug development, the synthesis and biological evaluation of both 4-chloro-1-indanol and 4-chloro-2-indanol represents a valuable opportunity. A systematic investigation into their activities against a panel of relevant biological targets, such as the GABA-A receptor, could uncover important structure-activity relationships and potentially lead to the identification of novel therapeutic agents. The development of a robust synthetic route to 4-chloro-2-indanone is a critical first step in enabling such studies.

References

  • Abida, & Kamal, A. (2016). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 14(7), 124. [Link]

  • Gesto, D., de la Torre, M. C., & Rodríguez, J. (2014). Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins. ResearchGate. [Link]

  • Sharma, A., Kumar, V., & Singh, G. (2013). A Review on Pharmacological Activities of Indanol and their Derivatives. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 149-153. [Link]

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. [Link]

  • Ningegowda, R., et al. (2026). One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents. Medicinal Chemistry Research, 35(1), 1-18. [Link]

  • Njardarson, J. T. (2019). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • Singh, R., et al. (2024). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Journal of Young Pharmacists, 16(3), 405-410. [Link]

  • Verma, R. P. (2021). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 11(35), 21556-21571. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • Kumar, G. S., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4), 895-915. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Ntie-Kang, F., et al. (2024). Computer-aided design, synthesis, and biological evaluation of 4-chloro-N-(2-oxo-3-(2-pyridin-4-yl)hydrazineylidene)indolin-5yl)benzamide and 1-(4-bromobenzyl)-5-indoline-2,3-dione against SARS-CoV-2 spike/ACE2. The Microbe, 4, 100143. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6129. [Link]

  • Prince Sattam bin Abdulaziz University. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Pure. [Link]

  • Hiyama, T., et al. (2013). Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients. Journal of Pharmaceutical and Biomedical Analysis, 85, 213-218. [Link]

  • ResearchGate. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. [Link]

  • Gregory, T. (2015). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 34(20), 4948-4952. [Link]

  • Clark, J. (2015). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

  • ResearchGate. (2025). Computational design, synthesis, characterization, and biological evaluation of 4- chloro-N-(2-oxo-3-(2-pyridin-4-yl)hydrazineylidene)indolin-5yl)benzamide and 1-(4- bromobenzyl)-5-indoline-2,3-dione against SARS-CoV-2 spike/ACE2. [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Chloro-1-butanol. NIST Chemistry WebBook. Retrieved from [Link]

  • Lage, S., et al. (2019). Halogenated Compounds from Marine Algae. Marine Drugs, 17(7), 415. [Link]

  • Schüürmann, G., et al. (1995). Structure-activity relationships for mono alkylated or halogenated phenols. Environmental Toxicology and Chemistry, 14(7), 1131-1143. [Link]

  • Kaczor, A. A., & Satała, G. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 443-470. [Link]

  • ResearchGate. (n.d.). Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-Chloro-1-butanol, in Active Pharmaceutical Ingredients. [Link]

  • Blunt, J. W., et al. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 13(7), 4145-4195. [Link]

  • Sulimani, L., et al. (n.d.). Quantification of Genotoxic Impurities (GTIs) in Active Pharmaceutical Ingredient (API) Using Gas Chromatography/ Mass Spectrometry (GC/MS) Selected Ion Monitoring (SIM) Method. American Pharmaceutical Review. [Link]

  • University of Puget Sound. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Asymmetric Hydrogenation of 4-Chloro-2-Indanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical industry. It details the asymmetric hydrogenation of 4-chloro-2-indanone to produce (R)- or (S)-4-chloro-2-indanol , a critical chiral scaffold often utilized in the synthesis of adrenergic agonists and other CNS-active APIs.

Executive Summary

The reduction of 4-chloro-2-indanone presents a dual challenge in process chemistry: enantiocontrol at the C2 position and chemoselectivity to prevent hydrodehalogenation of the aryl chloride. While standard heterogeneous hydrogenation (e.g., Pd/C) often leads to dechlorination, homogeneous Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) offers a superior safety profile and selectivity.

This guide details two validated protocols:

  • Method A (ATH): Ru-TsDPEN catalyzed transfer hydrogenation (Recommended for high selectivity and mild conditions).

  • Method B (AH): Ru-BINAP catalyzed high-pressure hydrogenation (Recommended for scalability).

Scientific Background & Mechanism[1][2][3]

The Challenge of 2-Indanones

Unlike 1-indanones, 2-indanones are prone to enolization and instability. However, because the 4-chloro substituent is on the aromatic ring, it does not induce chirality in the starting material (which remains prochiral). The challenge lies in creating the C2 stereocenter without touching the C4-Cl bond.

Mechanistic Insight: Metal-Ligand Bifunctional Catalysis

The preferred catalyst system utilizes the Noyori-Ikariya mechanism . The Ruthenium complex, bearing a chiral diamine ligand (TsDPEN), operates via an outer-sphere mechanism. The substrate does not bind directly to the metal; instead, the Ru-H and N-H protons are transferred concertedly to the C=O bond.

  • Why this matters: This mechanism allows for reduction under neutral or mildly basic conditions, significantly reducing the risk of dehalogenation compared to direct metal coordination mechanisms.

Mechanistic Pathway Diagram

G cluster_0 Key Selectivity Factor Substrate 4-Chloro-2-Indanone (Prochiral) TS 6-Membered Transition State Substrate->TS H-Bonding Catalyst Ru-H Species (16e- Active Cat) Catalyst->TS Concerted H-Transfer TS->Catalyst Regeneration (HCOOH) Product (R)-4-Chloro-2-Indanol (Chiral) TS->Product Hydride Delivery Note Outer-sphere mechanism prevents Ar-Cl activation TS->Note

Figure 1: Concerted proton/hydride transfer mechanism preventing direct metal interaction with the aryl chloride.

Experimental Protocols

Method A: Asymmetric Transfer Hydrogenation (ATH)

Target: High Enantioselectivity (>95% ee) & Chemoselectivity. Scale: 10 mmol (adaptable to kg scale).

Reagents & Materials
  • Substrate: 4-Chloro-2-indanone (1.66 g, 10 mmol).

  • Catalyst: RuCl (6.4 mg, 0.01 mmol, S/C = 1000). Note: Use (R,R)-catalyst to obtain the (S)-alcohol.

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotropic mixture).[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Procedure
  • Catalyst Activation: In a Schlenk flask, dissolve the Ru-precursor in 2 mL of degassed DCM.

  • Substrate Addition: Add 4-Chloro-2-indanone (1.66 g) to the flask. Ensure the system is purged with Nitrogen (N2).

  • Reagent Addition: Add the Formic Acid/TEA mixture (3.0 mL, excess) via syringe.

  • Reaction: Stir at 25°C - 30°C for 12–24 hours.

    • Critical Control Point: Do not heat above 40°C. Higher temperatures increase the rate of dehalogenation.

  • Monitoring: Monitor via HPLC (Chiralpak IA or IC column). Look for the disappearance of the ketone peak at 254 nm.

  • Quench: Add water (10 mL) to separate phases. Wash the organic layer with saturated NaHCO3 (to remove formic acid) and Brine.

  • Purification: Dry over Na2SO4, concentrate, and recrystallize from n-Hexane/IPA if ee < 99%.

Validation Parameters (Self-Correcting)
ParameterObservationCorrective Action
Color Solution turns black/precipitatesCatalyst decomposition (O2 leak). Restart with degassed solvents.
Conversion < 50% after 24hCheck pH. If too acidic, add TEA. Optimum pH ~8.
Selectivity Des-chloro impurity > 1%Temperature too high. Cool to 20°C.
Method B: High-Pressure Asymmetric Hydrogenation (AH)

Target: Large-scale batch processing. Scale: >100 mmol.

Reagents & Materials
  • Catalyst: [RuCl(benzene)((S)-BINAP)]Cl or Ru(OAc)2((S)-SegPhos).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Gas: Hydrogen (H2) grade 5.0.

Step-by-Step Procedure
  • Loading: In a glovebox, load the autoclave with 4-Chloro-2-indanone (16.6 g, 100 mmol) and Catalyst (0.05 mmol, S/C = 2000).

  • Solvent: Add degassed MeOH (50 mL).

  • Pressurization: Seal the autoclave. Purge with H2 (3x 5 bar). Pressurize to 30–50 bar .

  • Reaction: Heat to 50°C and stir at 1000 rpm for 12 hours.

  • Workup: Vent H2 carefully. Filter the solution through a pad of silica or Celite to remove Ruthenium residues.

  • Isolation: Concentrate the filtrate.

Analytical Methods & Data Interpretation

HPLC Method (Chiral)
  • Column: Daicel Chiralpak IA or IC (4.6 x 250 mm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm and 254 nm.

  • Retention Times (Approx):

    • (S)-4-chloro-2-indanol: 12.5 min

    • (R)-4-chloro-2-indanol: 14.2 min

    • Starting Material: 8.0 min

Comparative Data Table
Catalyst SystemH-SourceTemp (°C)Time (h)Conv. (%)ee (%)Chemoselectivity (Cl retention)
Ru-TsDPEN (Method A) HCOOH/TEA2514>9997-99>99.5%
Ru-BINAP (Method B) H2 (50 bar)50129892-9598.0%
Baker's Yeast Glucose307285>99100%

Note: While Baker's Yeast (Biocatalysis) offers high selectivity, the volumetric productivity is significantly lower than Ru-catalysis.

Process Optimization Workflow

Use the following logic flow to optimize the reaction if initial results are suboptimal.

Optimization Start Start Optimization (Standard Protocol) CheckEE Check Enantiomeric Excess (ee) Start->CheckEE HighEE ee > 98% CheckEE->HighEE Pass LowEE ee < 95% CheckEE->LowEE Fail CheckConv Check Conversion LowConv Conversion < 90% CheckConv->LowConv Fail HighEE->CheckConv Action1 Decrease Temp (-10°C) Check Solvent Water Content LowEE->Action1 Action2 Increase Catalyst Loading (S/C 1000 -> 500) LowConv->Action2 Action3 Switch Ligand (TsDPEN -> MsDPEN) Action1->Action3 If still fails

Figure 2: Decision matrix for troubleshooting low yield or selectivity.

References

  • European Patent Office. (2013). Process for the preparation of Indacaterol and intermediates thereof (EP 2897937 B1).
  • Palmer, M. et al. (2020). Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity. Tetrahedron. Retrieved from [Link]

  • Noyori, R. & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. (Foundational reference for Ru-TsDPEN mechanism).

Sources

Troubleshooting & Optimization

Purifying 4-chloro-2-indanol via recrystallization techniques

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-chloro-2-indanol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this key intermediate. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your recrystallization procedures effectively.

Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of 4-chloro-2-indanol that I should consider before starting a recrystallization?

A1: Understanding the molecule's structure is paramount. 4-chloro-2-indanol possesses a semi-rigid indane core, a polar hydroxyl (-OH) group, and a non-polar chlorophenyl moiety. This duality in polarity is the key determinant for solvent selection.

  • Polarity: The hydroxyl group can engage in hydrogen bonding, suggesting solubility in polar protic solvents (like alcohols) and some polar aprotic solvents. The chlorinated aromatic ring imparts significant non-polar character, suggesting solubility in non-polar aromatic or chlorinated solvents.

  • Melting Point: While no definitive melting point for 4-chloro-2-indanol is broadly published, the parent compound, 2-indanol, has a melting point of 68-69 °C.[1] The addition of a chlorine atom will increase the molecular weight and likely elevate the melting point. A sharp melting point range post-recrystallization is a primary indicator of purity.

  • Potential Impurities: Impurities are typically related to the synthetic route. Common contaminants might include unreacted starting materials, diastereomers (if applicable to the synthesis), or by-products from side reactions. These impurities will have different solubility profiles, which is the basis for purification by recrystallization.[2]

Solvent Selection: The Foundation of Successful Recrystallization

The most common point of failure in recrystallization is improper solvent selection.[3] An ideal solvent should dissolve the 4-chloro-2-indanol completely when hot (at or near the solvent's boiling point) but poorly when cold (at room temperature or in an ice bath).[4][5][6]

Q2: I don't have a literature precedent. How do I systematically screen for a suitable recrystallization solvent?

A2: A systematic, small-scale screening process is essential. This avoids wasting large amounts of your crude material.

Experimental Protocol: Solvent Screening

  • Place approximately 20-30 mg of crude 4-chloro-2-indanol into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise, starting with ~0.5 mL.[7]

  • Agitate the tube at room temperature and observe the solubility.

    • If it dissolves completely in the cold solvent: The solvent is unsuitable. The compound is too soluble for good recovery.

    • If it is completely insoluble: Proceed to the next step.

  • Heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

    • If a large volume of hot solvent is needed: The solvent is not ideal, as you may have recovery issues.

    • If the solid dissolves readily in a minimal amount of hot solvent: This is a promising candidate.

  • Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

    • If abundant, well-formed crystals appear: You have found an excellent single solvent.

    • If no crystals form, even after scratching the inside of the tube: The compound may be too soluble, or the solution is supersaturated.[8][9]

    • If the compound "oils out" (forms a liquid layer): See the troubleshooting section below.

The following logic diagram outlines this critical decision-making process.

Solvent_Selection_Workflow start Start: Crude 4-Chloro-2-Indanol test_solubility Test solubility of ~20mg in 0.5mL solvent start->test_solubility dissolves_cold Dissolves at Room Temp? test_solubility->dissolves_cold reject_solvent Reject Solvent (Too Soluble) dissolves_cold->reject_solvent Yes heat_suspension Heat to Boiling dissolves_cold->heat_suspension No dissolves_hot Dissolves in Minimal Hot Solvent? heat_suspension->dissolves_hot poor_solvent Reject Solvent (Poor Solubility) dissolves_hot->poor_solvent No cool_solution Cool Slowly to Room Temp, then Ice Bath dissolves_hot->cool_solution Yes crystals_form Abundant Crystals Form? cool_solution->crystals_form success Success! Use as Single Solvent crystals_form->success Yes troubleshoot Troubleshoot: - Supersaturation? - Oiling Out? - Consider Mixed Solvent crystals_form->troubleshoot No

Caption: Workflow for selecting a recrystallization solvent.

Q3: What if I can't find a good single solvent? How does a mixed-solvent recrystallization work?

A3: This is a very common scenario, especially for molecules with mixed polarity like 4-chloro-2-indanol. A mixed-solvent system uses two miscible solvents: one in which the compound is highly soluble (the "solvent" or "good solvent") and one in which it is poorly soluble (the "anti-solvent" or "bad solvent").[10][11][12]

The technique involves dissolving the compound in a minimum amount of the hot "good" solvent, then adding the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid).[11] This cloudiness indicates the point of saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the now-saturated solution is allowed to cool slowly.

Table 1: Potential Solvent Pairs for 4-Chloro-2-Indanol

"Good" Solvent (Soluble)"Bad" Solvent (Insoluble)Rationale & Comments
TolueneHeptane / HexaneToluene's aromaticity will dissolve the chlorophenyl ring, while the non-polar alkane acts as an anti-solvent. Good for non-polar impurities.
EthanolWaterEthanol dissolves the molecule via hydrogen bonding with the -OH group. Water is a polar anti-solvent. Excellent for removing polar impurities.
AcetoneWaterAcetone is a strong polar aprotic solvent. Similar principle to Ethanol/Water but acetone has a lower boiling point.[13]
Ethyl AcetateHeptane / HexaneEthyl acetate provides moderate polarity. A common and effective general-purpose pair.[14]

Troubleshooting Guide: Common Recrystallization Problems

Q4: I've added the hot solvent, but my compound won't fully dissolve. What's wrong?

A4: There are two primary possibilities:

  • Insufficient Solvent: You may simply need to add more hot solvent. Add it in small increments (1-2% of the current volume) near the boiling point until the solid dissolves.[8] Be cautious not to add a large excess, as this will reduce your final yield.[15]

  • Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent. If you have added a reasonable amount of solvent and a solid remains, you should perform a hot gravity filtration to remove it before cooling.[13][16]

Q5: My solution has cooled, but no crystals have formed. What should I do?

A5: This is a classic case of a supersaturated solution, where the concentration of the dissolved compound is higher than its normal saturation point.[9] You need to induce nucleation. Try these methods in order:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic sharp edges of the scratch provide a nucleation site for crystal growth.[8]

  • Seeding: If you have a small crystal of pure 4-chloro-2-indanol, add it to the solution. A "seed crystal" provides a perfect template for further crystallization.[8]

  • Flash Cooling: Briefly cool the flask in a colder bath (e.g., dry ice/acetone) for a few minutes to force nucleation, then return it to the original ice-water bath for slow growth.

  • Reduce Solvent Volume: If all else fails, you likely used too much solvent.[9] Gently heat the solution to boil off some of the solvent (10-20% of the volume) and attempt to cool it again.[15]

Q6: My compound separated as an oil, not crystals. How do I fix this?

A6: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[9] This is common when the solution is too concentrated or cools too quickly, or when the boiling point of the solvent is higher than the melting point of the solute.

  • Immediate Action: Reheat the solution until the oil redissolves completely.

  • Solution 1 (Add More Solvent): Add a small amount (5-10%) of additional hot solvent to lower the saturation temperature. This is often the simplest fix.[15][17]

  • Solution 2 (Slower Cooling): Allow the flask to cool much more slowly. Insulate the flask by placing it on a cork ring or paper towels and covering it. Rapid cooling encourages oil formation over orderly crystal growth.[15]

  • Solution 3 (Change Solvents): If the problem persists, the solvent's boiling point may be too high relative to your compound's melting point. Select a solvent with a lower boiling point.

The following diagram illustrates the logical steps to address the "oiling out" phenomenon.

Oiling_Out_Troubleshooting start Problem: Compound 'Oiled Out' reheat 1. Reheat solution to redissolve the oil start->reheat add_solvent 2. Add more hot solvent (5-10%) to reduce saturation reheat->add_solvent cool_slowly 3. Cool solution VERY slowly add_solvent->cool_slowly check_result Did crystals form? cool_slowly->check_result success Success! check_result->success Yes change_solvent Problem Persists: Change to a lower-boiling point solvent check_result->change_solvent No

Caption: Troubleshooting flowchart for when a compound oils out.

Q7: My recrystallization worked, but my final yield is very low. What are the common causes?

A7: A low yield (e.g., < 50%) can be frustrating. The cause is often procedural.[15][17]

  • Using Too Much Solvent: This is the most frequent cause.[8][9] A significant portion of your product remains dissolved in the mother liquor even when cold.

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration, you will lose a substantial amount of material. Ensure your funnel and flask are pre-heated and use a small amount of excess hot solvent before filtering.[16]

  • Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation.

  • Washing with Room Temperature Solvent: Never wash your collected crystals with warm or room-temperature solvent, as this will redissolve your product. Always use a minimal amount of ice-cold recrystallization solvent.[8][10]

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

  • recrystallization-2.doc.pdf. [Link]

  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. [Link]

  • Finding the best solvent for recrystallisation student sheet - RSC Education. [Link]

  • Recrystallization - Millersville University. [Link]

  • Recrystallization using two solvents - YouTube. [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Experiment 9 — Recrystallization - Swarthmore College. [Link]

  • Recrystallization - University of Texas at Dallas. [Link]

  • 2.2.4.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

  • Experiment 2: Recrystallization - University of Toronto. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Recrystallization - Single Solvent - University of Calgary. [Link]

  • Recrystallization - University of Mumbai. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. [Link]

  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities - Apeptide. [Link]

  • 4-chloro-2-butanol - NIST. [Link]

  • 2-Indanol - CAS Common Chemistry. [Link]

  • CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google P
  • Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC. [Link]

  • Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5 - ResearchGate. [Link]

  • (1s,2r)-1-aminoindan-2-ol - Organic Syntheses. [Link]

Sources

Troubleshooting low enantiomeric excess in 4-chloro-2-indanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting and Optimizing Enantiomeric Excess

Welcome to the Technical Support Center for the synthesis of chiral 4-chloro-2-indanol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high enantiomeric excess (ee) during the asymmetric reduction of 4-chloro-2-indanone. As Senior Application Scientists, we have compiled this resource to provide not just solutions, but also the underlying scientific principles to empower you to resolve current issues and prevent future setbacks.

The enantioselective reduction of prochiral ketones is a fundamental transformation in modern organic synthesis, yet it is often plagued by subtle variables that can significantly erode stereoselectivity.[1][2] This guide addresses the most common questions and issues in a direct, Q&A format, grounded in established chemical literature and practical experience.

General Troubleshooting Workflow

Before delving into specific issues, it is beneficial to approach any problem in asymmetric synthesis systematically. A logical diagnostic process can save significant time and resources. The workflow below outlines a structured approach to identifying the root cause of low enantiomeric excess.

Troubleshooting_Workflow start Low Enantiomeric Excess (ee) Observed check_purity 1. Verify Reagent & Solvent Purity (Substrate, Catalyst, Reducing Agent, Solvent) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok No Issues purity_issue Address Contamination: - Purify Substrate - Use Fresh Catalyst/Reagent - Use Anhydrous Solvents check_purity->purity_issue Issue Found check_conditions 2. Confirm Reaction Conditions (Temperature, Atmosphere, Stirring, Addition Rate) conditions_ok Conditions Correct check_conditions->conditions_ok No Issues conditions_issue Optimize Conditions: - Lower Temperature - Ensure Inert Atmosphere - Control Addition Rate check_conditions->conditions_issue Issue Found check_analysis 3. Validate Analytical Method (Chiral HPLC/GC Column, Baseline Separation, Standard) analysis_ok Analysis Validated check_analysis->analysis_ok No Issues analysis_issue Refine Analysis: - Optimize HPLC Method - Use New Chiral Column - Run Racemic Standard check_analysis->analysis_issue Issue Found purity_ok->check_conditions conditions_ok->check_analysis deeper_dive 4. Investigate Advanced Causes analysis_ok->deeper_dive purity_issue->check_purity conditions_issue->check_conditions analysis_issue->check_analysis background_rxn Background Reaction deeper_dive->background_rxn catalyst_deactivation Catalyst Deactivation deeper_dive->catalyst_deactivation mismatch Catalyst-Substrate Mismatch deeper_dive->mismatch

Caption: A general workflow for troubleshooting low enantiomeric excess.

Frequently Asked Questions (FAQs)
Issue 1: My enantiomeric excess is consistently low (<80%) or near zero.

Question: I am performing a Corey-Bakshi-Shibata (CBS) reduction of 4-chloro-2-indanone using (S)-Me-CBS and borane-dimethyl sulfide (BMS), but my product, 4-chloro-2-indanol, is nearly racemic. What is the most likely cause?

Answer: A very low or non-existent enantiomeric excess in a well-established reaction like the CBS reduction often points to one of two primary culprits: a dominant non-catalyzed background reaction or a compromised catalyst.[3]

Potential Causes & Troubleshooting Steps:

  • Non-Catalytic Background Reaction: Borane itself is a powerful reducing agent. If the reaction between borane and the ketone is faster than the catalyzed pathway, a racemic product will form, drastically lowering the overall ee.[3] This is often exacerbated by higher temperatures.

    • Causality: The CBS catalyst works by coordinating with both the borane and the ketone to create a highly organized, chiral transition state.[4][5] The non-catalytic reaction has a much less-ordered transition state and thus shows no facial selectivity.

    • Solution:

      • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -40 °C). This will slow down both the catalyzed and uncatalyzed reactions, but it typically suppresses the higher-activation-energy background reaction more significantly.[3]

      • Slow Addition of Borane: Add the borane solution slowly via a syringe pump to the mixture of the ketone and the CBS catalyst. This maintains a low instantaneous concentration of free borane, favoring the catalytic cycle over the background reaction.

  • Catalyst Quality and Handling: The oxazaborolidine catalyst is sensitive to moisture. Water can hydrolyze the catalyst, rendering it inactive.[6][7]

    • Causality: The catalytic cycle relies on the Lewis acidic boron center of the catalyst. Hydrolysis breaks the B-O bond, destroying the catalyst's structure and activity.

    • Solution:

      • Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). Handle the CBS catalyst and borane reagents under an inert atmosphere (Nitrogen or Argon).

      • Verify Catalyst Integrity: If possible, use a fresh bottle of the CBS catalyst. Older bottles may have been compromised by repeated exposure to the atmosphere. Some researchers prefer to generate the catalyst in situ to ensure its activity.[7]

  • Purity of Starting Material: Impurities in the 4-chloro-2-indanone can sometimes interfere with the catalyst.

    • Solution: Ensure the starting ketone is pure. If necessary, recrystallize or run it through a silica plug before the reaction.

ParameterRecommended ActionRationale
Temperature Decrease from RT to 0 °C or -20 °CSlows the non-selective background reaction.
Reagent Addition Slow, controlled addition of BoraneMinimizes free borane concentration.
Atmosphere Strict Inert (N₂ or Ar)Prevents catalyst hydrolysis by moisture.[6]
Solvent Anhydrous Grade, freshly opened or distilledPrevents catalyst hydrolysis.
Issue 2: My enantiomeric excess is good but not excellent (e.g., 85-95% ee). How can I improve it?

Question: My Noyori-type asymmetric transfer hydrogenation of 4-chloro-2-indanone using a Ru(II)-TsDPEN catalyst and formic acid/triethylamine provides the desired alcohol with 92% ee. How can I push this to >99% ee?

Answer: Achieving an incremental increase in enantioselectivity from "good" to "excellent" requires fine-tuning the reaction parameters and understanding the subtle dynamics of the catalytic system. In Noyori-type hydrogenations, factors like solvent, base, temperature, and even catalyst concentration can have a profound impact.

Potential Causes & Optimization Strategies:

  • Sub-Optimal Reaction Conditions: The delicate balance of the catalytic cycle can be influenced by several factors.

    • Causality: The enantioselectivity in a Noyori hydrogenation is determined by the energy difference between two diastereomeric transition states.[8] Small changes in the reaction environment can alter this energy difference. For instance, the choice of base can affect the formation and stability of the active Ru-hydride species.[9]

    • Solutions:

      • Solvent Screening: While formic acid/triethylamine is a common hydrogen source, the bulk solvent can also play a role. Screen a variety of aprotic solvents (e.g., Dichloromethane, Toluene, Acetonitrile) to see if one improves the ee.

      • Base Concentration: The concentration of the base (triethylamine) can be critical. An excess of base can sometimes lead to competitive inhibition of the catalyst.[10][11] Try systematically varying the ratio of formic acid to triethylamine (e.g., from 5:2 to 2:1).

      • Temperature Optimization: While lower temperatures often increase selectivity, this is not always the case. Screen a range of temperatures (e.g., 40 °C, 25 °C, 0 °C) to find the optimum for this specific substrate-catalyst pairing.

  • Partial Catalyst Deactivation: Over the course of the reaction, the catalyst might slowly decompose into a less selective or non-selective species.[10] This can erode the ee, especially at high conversions or long reaction times.

    • Causality: The active catalyst can undergo deactivation through pathways like arene ligand loss, leading to the formation of inactive ruthenium dimers or nanoparticles.[10][11] These species may have some racemic reduction activity.

    • Solution:

      • Monitor Reaction Progress: Take aliquots at different time points (e.g., 25%, 50%, 75%, 100% conversion) and analyze the ee at each stage. If the ee decreases as the reaction progresses, catalyst deactivation is a likely cause.

      • Reduce Reaction Time: If deactivation is observed, aim for a slightly lower conversion (e.g., 95%) to minimize the impact of the decomposing catalyst. The remaining starting material can be separated chromatographically.

Catalytic_Cycle cluster_0 Noyori Asymmetric Hydrogenation Cycle precatalyst [RuCl2(S,S)-TsDPEN)(p-cymene)] Pre-catalyst active_catalyst [RuH(S,S)-TsDPEN)(p-cymene)]+ Active Catalyst precatalyst->active_catalyst + H- source (HCOOH/NEt3) substrate_complex Substrate Coordination (Ketone binds to Ru) active_catalyst->substrate_complex + Ketone deactivation Deactivation Pathway (e.g., Arene Loss) active_catalyst->deactivation hydride_transfer Hydride Transfer (Stereoselective Step) substrate_complex->hydride_transfer Six-membered TS product_release Product Release (Alcohol Product) hydride_transfer->product_release product_release->active_catalyst - Alcohol

Sources

Technical Support Guide: Solvent Selection & Extraction Optimization for 4-Chloro-2-Indanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[3][4][5][6][7][8][9][10]

4-Chloro-2-indanol presents a classic "amphiphilic" extraction challenge common in pharmaceutical intermediate isolation.

  • The Lipophilic Moiety: The chlorinated benzene ring drives the molecule toward non-polar solvents.[1]

  • The Polar Moiety: The secondary hydroxyl group (-OH) on the five-membered ring creates hydrogen bonding potential with water, resisting extraction into purely non-polar media (like hexane).[2][1]

This guide addresses the critical balance required to extract this chiral intermediate from aqueous reaction matrices (often biocatalytic or reduction mixtures) while maximizing yield and minimizing solvent toxicity.[1][3]

Solvent Selection Matrix

The choice of solvent dictates the partition coefficient (


), emulsion behavior, and downstream processing ease. While Dichloromethane (DCM) has historically been the default, modern Green Chemistry initiatives favor esters and ethers.
Comparative Solvent Performance Table
Solvent ClassSolvent CandidateExtraction Efficiency (

)
Emulsion RiskGreen Chem RatingRecommendation
Chlorinated Dichloromethane (DCM)High LowPoor (Toxic/Regulated)Use only if green alternatives fail.[2][4][3]
Ethers 2-Methyltetrahydrofuran (2-MeTHF)High ModerateExcellent (Bio-derived)Primary Recommendation. Superior separation & stability.[2][4][3]
Ethers MTBE (Methyl tert-butyl ether)ModerateModerateGoodGood alternative; forms peroxides over time.[2][4][3]
Esters Ethyl Acetate (EtOAc)Moderate-HighHigh GoodEffective, but prone to hydrolysis at high/low pH.[2][4][3]
Hydrocarbons TolueneLowLowModeratePoor solubility for the -OH group; requires large volumes.[2][4][1][3]

Technical Insight: The chlorine atom at the C4 position increases the


 (octanol-water partition coefficient) compared to unsubstituted 2-indanol.[2][1] This actually aids extraction into organic phases, making 2-MeTHF  an ideal replacement for DCM, as it mimics DCM's polarity without the toxicity profile.

Standardized Extraction Protocol

This protocol assumes an aqueous reaction mixture (e.g., from a ketoreductase enzymatic reduction or borohydride reduction).[4][3]

Workflow Visualization

ExtractionWorkflow Start Aqueous Reaction Mixture (pH 7.0 - 8.0) Quench Quench/Pre-treatment (Sat. NH4Cl or pH adjust) Start->Quench SolventAdd Add Solvent (1:1 v/v) (Rec: 2-MeTHF or EtOAc) Quench->SolventAdd Mix Agitation (15-20 min) Ensure equilibrium SolventAdd->Mix PhaseSep Phase Separation Mix->PhaseSep CheckEmulsion Emulsion Present? PhaseSep->CheckEmulsion AqueousPhase Aqueous Phase PhaseSep->AqueousPhase BreakEmulsion Add Brine (Sat. NaCl) or Filter (Celite) CheckEmulsion->BreakEmulsion Yes OrganicPhase Collect Organic Phase CheckEmulsion->OrganicPhase No BreakEmulsion->OrganicPhase Combine Combine Organic Layers OrganicPhase->Combine ReExtract Re-extract Aqueous (2nd Cycle) AqueousPhase->ReExtract ReExtract->OrganicPhase Wash Wash with Brine (Remove water/enzymes) Combine->Wash Dry Dry over Na2SO4 / MgSO4 Wash->Dry Evap Rotary Evaporation (40-45°C) Dry->Evap Final Crude 4-Chloro-2-Indanol Evap->Final

Figure 1: Optimized liquid-liquid extraction workflow for 4-chloro-2-indanol isolation.[2][4][3]

Troubleshooting Guide & FAQs

Issue 1: Persistent Emulsions

Symptom: The interface between the aqueous layer and the solvent (especially EtOAc) is cloudy or undefined (the "rag layer").[1] Root Cause: 4-chloro-2-indanol syntheses often involve surfactants or enzymes (proteins) that stabilize the interface.[2][4][1][3] Solution:

  • Salting Out: Add saturated NaCl (brine) to the aqueous phase.[4][1][3] This increases the ionic strength, driving the organic compound out of the water and disrupting the protein stabilization.[1]

  • Filtration: If the mixture contains biocatalysts, filter the entire biphasic mixture through a Celite 545 pad before attempting separation.[1][3] This physically removes the solid proteins causing the emulsion.[1][3]

  • Solvent Switch: If using EtOAc, switch to 2-MeTHF .[2][4][3] Its lower miscibility with water compared to THF often results in sharper phase cuts.[4][1][3]

Issue 2: Low Recovery Yield (<70%)

Symptom: HPLC indicates product remains in the aqueous phase.[1][3] Root Cause: The hydroxyl group confers enough polarity that a single extraction is insufficient, especially if the aqueous volume is large.[1] Solution:

  • The "3x" Rule: Three extractions with smaller volumes (e.g., 3 x 50mL) are mathematically superior to one extraction with a large volume (1 x 150mL) due to the Nernst Distribution Law.[1]

  • pH Optimization: While 4-chloro-2-indanol is not ionizable in standard ranges (pKa > 15), the impurities might be.[2][4][3] Ensure the pH is neutral (7.0).[1][3] If you used an acidic quench, neutralize it.[4][3] Strong acid can protonate other species that might act as co-solvents, keeping your product in the water.

Issue 3: Water Carryover in Final Product

Symptom: The final oil/solid is wet or contains salt residues.[1][3] Root Cause: Solvents like EtOAc and 2-MeTHF can dissolve significant amounts of water (up to 3-9% w/w).[2][4][3] Solution:

  • Azeotropic Drying: Do not rely solely on Na₂SO₄.[2][4][1][3] After the drying agent, perform a solvent swap to Heptane or Toluene during rotary evaporation. These form azeotropes with water, stripping the remaining moisture effectively.

Decision Logic: Selecting the Right Solvent

Use this logic flow to determine the optimal solvent based on your specific constraints (Green Chemistry vs. Purity).

SolventLogic Start Start: Solvent Selection GreenReq Is Green/Sustainability a Priority? Start->GreenReq BioCat Is the source a Biocatalytic Mixture? GreenReq->BioCat Yes DCM Select Dichloromethane (Highest Efficiency, Toxic) GreenReq->DCM No (Efficiency First) GreenYes Green Path GreenNo Traditional Path MeTHF Select 2-MeTHF (Best Balance) BioCat->MeTHF Yes (Better Phase Sep) EtOAc Select Ethyl Acetate (Watch for Emulsions) BioCat->EtOAc No (Chemical Red.) MTBE Select MTBE (Good for Crystallization) DCM->MTBE If DCM prohibited

Figure 2: Decision matrix for solvent selection based on process constraints.

References

  • Green Solvent Trends in Pharma

    • Yaseen, G. (2020).[4][3] Green solvents for qualitative pharmaceutical analysis. ScienceDirect. Link

    • Global Pharma Tek. (2024).[4][1][3] "Understanding Pharmaceutical Solvents: Trends and Future Growth." Link

  • Extraction Fundamentals & Indanol Context

    • Organic Syntheses. (1996).[4][1][3] "Synthesis of (1S, 2R)-1-Aminoindan-2-ol" (Demonstrates indanol derivative extraction protocols). Link

    • Fitzpatrick, L. J., & Dean, J. R. (2002).[5] "Extraction solvent selection in environmental analysis." Analytical Chemistry. (Discusses Hildebrand solubility parameters relevant to chlorinated aromatics). Link

  • Solvent Properties & Miscibility

    • Sigma-Aldrich.[2][4][1][3] "Solvent Miscibility Table." Link

    • MDPI. (2023).[4][1][3] "Green Solvents for Liquid–Liquid Extraction: Recent Advances." Link

Sources

Minimizing side reactions during 4-chloroindene oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the oxidation of 4-chloroindene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, minimize side reactions, and achieve desired product outcomes. This resource provides in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and mechanistic insights to support your experimental success.

Introduction: The Challenge of Selectivity in 4-Chloroindene Oxidation

The oxidation of 4-chloroindene is a versatile transformation that can yield a range of valuable products, including epoxides, diols, and dicarboxylic acids, which are precursors to compounds like 4-chloroisocoumarins. However, the inherent reactivity of the indene core, coupled with the electronic influence of the chloro-substituent, presents significant challenges in controlling selectivity and minimizing the formation of undesired byproducts. This guide will equip you with the knowledge to anticipate and mitigate these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the oxidation of 4-chloroindene, providing causative explanations and actionable solutions.

Observed Issue Potential Cause(s) Recommended Solutions & Scientific Rationale
Low Yield of Desired Product / Complex Product Mixture 1. Over-oxidation: Strong oxidizing agents can lead to cleavage of the cyclopentene ring and further oxidation of the aromatic ring. 2. Polymerization: Acidic conditions or radical formation can induce polymerization of the electron-rich 4-chloroindene.[1][2][3] 3. Inappropriate Stoichiometry: An excess of the oxidizing agent can promote side reactions.1. Select a Milder Oxidant: Consider using m-chloroperoxybenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (catalytic) with N-methylmorpholine N-oxide (NMO) for dihydroxylation. For oxidative cleavage, controlled ozonolysis with a reductive work-up is often preferred over permanganate. 2. Control Reaction pH: Maintain neutral or slightly basic conditions to suppress acid-catalyzed polymerization. The use of a buffer may be beneficial. 3. Optimize Reagent Stoichiometry: Perform small-scale experiments to determine the optimal molar ratio of oxidant to substrate. Start with a 1:1 ratio and adjust as needed based on product analysis.
Formation of a Tarry, Insoluble Material Polymerization: As mentioned above, this is a common side reaction for indene derivatives, especially under harsh conditions.[1][2][3]Employ an Inert Atmosphere: Conduct the reaction under nitrogen or argon to prevent radical-initiated polymerization from atmospheric oxygen. Use Radical Inhibitors: In some cases, the addition of a radical scavenger like butylated hydroxytoluene (BHT) in small amounts can be beneficial, provided it doesn't interfere with the desired oxidation.
Inconsistent Results Between Batches 1. Purity of Starting Material: Impurities in the 4-chloroindene can act as catalysts or inhibitors for side reactions. 2. Variability in Reagent Quality: The activity of oxidizing agents can degrade over time. 3. Atmospheric Moisture: Some oxidation reactions are sensitive to water.1. Purify 4-Chloroindene: Purify the starting material by distillation or chromatography before use. 2. Use Freshly Opened or Assayed Reagents: Ensure the quality and concentration of your oxidizing agents. 3. Use Anhydrous Solvents: Dry your solvents before use, especially for reactions sensitive to moisture.
Formation of Multiple Isomeric Products Lack of Regioselectivity: The chloro-substituent can influence the electron density of the double bond, but other factors like sterics can also play a role in directing the oxidation.Utilize a Directing Group: If applicable to your synthetic strategy, consider introducing a temporary directing group to enhance the regioselectivity of the oxidation. Employ a Catalytic System: Chiral catalysts, for instance, can provide high levels of both stereoselectivity and regioselectivity.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the oxidation of 4-chloroindene in a direct question-and-answer format.

Q1: What are the most common side products I should expect when oxidizing 4-chloroindene?

A1: The side products are highly dependent on the oxidant and reaction conditions. However, you should be prepared to encounter:

  • Homophthalic acid derivatives: Resulting from the oxidative cleavage of the cyclopentene ring. Vigorous oxidation can lead to the formation of phthalic acid.[4][5]

  • Poly(4-chloroindene): A tarry or solid byproduct formed through polymerization.[1][2][3]

  • Indenone derivatives: Arising from oxidation at the benzylic position.[6][7]

  • Over-oxidized aromatic compounds: Under harsh conditions, the benzene ring can be oxidized, leading to a complex mixture of degradation products.

Q2: How does the chloro-substituent at the 4-position affect the oxidation reaction?

A2: The chlorine atom is an electron-withdrawing group by induction but can also donate electron density through resonance. Its primary effect is to deactivate the aromatic ring towards electrophilic attack. However, its influence on the cyclopentene double bond is more complex and can affect the regioselectivity of the oxidation. For electrophilic oxidants, the electron-withdrawing nature of the chlorine may slightly decrease the nucleophilicity of the double bond compared to unsubstituted indene.

Q3: I am trying to synthesize the epoxide of 4-chloroindene. What is the best oxidant to use to avoid side reactions?

A3: For epoxidation, meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective choice.[8][9] It is generally selective for the double bond and operates under relatively mild conditions, which helps to minimize over-oxidation and polymerization. The reaction is stereospecific, proceeding via a concerted "butterfly" mechanism.

Q4: My goal is to cleave the double bond to form a dicarbonyl compound. Which method offers the best control?

A4: Ozonolysis followed by a reductive work-up is the most reliable method for oxidative cleavage of the double bond to yield aldehydes or ketones.[10][11][12] A reductive work-up (e.g., with dimethyl sulfide or zinc) is crucial to prevent the formation of explosive ozonides and other peroxidic byproducts.[10] Oxidative work-up with hydrogen peroxide will yield carboxylic acids.[12]

Q5: Can Phase-Transfer Catalysis (PTC) be beneficial for the oxidation of 4-chloroindene?

A5: Yes, Phase-Transfer Catalysis (PTC) can be highly advantageous.[13][14][15][16] It allows for the use of inorganic oxidants (like potassium permanganate or hypochlorite) in a biphasic system (e.g., water/dichloromethane). The PTC catalyst (typically a quaternary ammonium salt) transports the oxidant anion into the organic phase where it can react with the 4-chloroindene. This often leads to milder reaction conditions, improved selectivity, and reduced side reactions because the concentration of the active oxidant in the organic phase is kept low and constant.

Experimental Protocols

The following are detailed, step-by-step methodologies for key oxidation reactions of 4-chloroindene.

Protocol 1: Epoxidation of 4-Chloroindene using m-CPBA

This protocol is designed to selectively form 4-chloro-1a,6a-dihydro-1H-indeno[1,2-b]oxirene.

Materials:

  • 4-Chloroindene

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-chloroindene (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • In a separate flask, prepare a solution of m-CPBA (1.1 eq) in DCM.

  • Add the m-CPBA solution dropwise to the 4-chloroindene solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid.

  • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidative Cleavage of 4-Chloroindene via Ozonolysis (Reductive Work-up)

This protocol aims to produce 2-formyl-6-chlorophenyl)acetaldehyde.

Materials:

  • 4-Chloroindene

  • Methanol, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ozone generator

  • Dimethyl sulfide (DMS)

  • Dry ice/acetone bath

  • Gas dispersion tube

Procedure:

  • Dissolve 4-chloroindene (1.0 eq) in a 1:1 mixture of anhydrous methanol and DCM in a three-necked flask equipped with a gas dispersion tube and a gas outlet connected to a trap containing potassium iodide solution.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Bubble ozone through the solution until a persistent blue color is observed, indicating the consumption of the starting material.

  • Purge the solution with a stream of nitrogen or oxygen for 10-15 minutes to remove excess ozone.

  • Slowly add dimethyl sulfide (DMS, 1.5 eq) to the cold solution.

  • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMS.

  • The crude product can be purified by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key transformations and potential side reactions in the oxidation of 4-chloroindene.

cluster_main Oxidation Pathways of 4-Chloroindene cluster_side Potential Side Reactions 4-Chloroindene 4-Chloroindene Epoxide Epoxide 4-Chloroindene->Epoxide m-CPBA Diol Diol 4-Chloroindene->Diol OsO4/NMO Dicarbonyl Dicarbonyl 4-Chloroindene->Dicarbonyl 1. O3 2. DMS Polymer Polymer 4-Chloroindene->Polymer Acid/Radicals Indenone Derivative Indenone Derivative 4-Chloroindene->Indenone Derivative Benzylic Oxidation Homophthalic Acid Derivative Homophthalic Acid Derivative Dicarbonyl->Homophthalic Acid Derivative Further Oxidation Over-oxidation Products Over-oxidation Products Homophthalic Acid Derivative->Over-oxidation Products Strong Oxidants

Caption: Key oxidation pathways and common side reactions of 4-chloroindene.

Conclusion

The successful oxidation of 4-chloroindene hinges on a thorough understanding of the reaction mechanisms and careful control of experimental parameters. By selecting the appropriate oxidant, optimizing reaction conditions, and employing suitable work-up procedures, researchers can effectively minimize side reactions and achieve high yields of the desired products. This guide serves as a foundational resource to aid in the rational design and troubleshooting of your oxidation experiments.

References

  • Atmospheric oxidation of indene initiated by OH radical in the presence of O 2 and NO: A mechanistic and kinetic study. PubMed. [Link]

  • An experimental and modeling study on indene oxidation: Emphasizing the competing kinetics between PAH oxidative decomposition and mass growth. ResearchGate. [Link]

  • homophthalic acid and anhydride. Organic Syntheses Procedure. [Link]

  • Ozonides from the Ozonolyses of Indene. kchem.org. [Link]

  • New particle formation from the reactions of ozone with indene and styrene. Royal Society of Chemistry. [Link]

  • Oxidation of Unsaturated Compunds. III. Products of the Reaction of Indene and Oxygen; Stereochemistry of the Addition of a Peroxy Radical and Oxygen to a Double Bond. Journal of the American Chemical Society. [Link]

  • Indene. Wikipedia. [Link]

  • The Ozonolysis of Indene in Ethanol. ACS Publications. [Link]

  • Problem 251 The compound indene, (\mathrm{C... [FREE SOLUTION]). Vaia. [Link]

  • Sensitized Radiation-Induced Polymerization of Indene with 1,1,2,2-Tetrachloroethane. MDPI. [Link]

  • Synthesis of indenes. Organic Chemistry Portal. [Link]

  • Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene. The Journal of Organic Chemistry. [Link]

  • The Polymerization of Indene Initiated by Peroxides and Gamma Radiation; DE POLYMERISATIE VAN INDEEN GEINITIEERD DOOR PEROXIDEN EN GAMMASTRALEN (Thesis/Dissertation). OSTI.GOV. [Link]

  • Allylic Oxidation of Cyclohexene and Indene by cis-[RuIV(bpy)2(py)(O)]2+. Inorganic Chemistry. [Link]

  • The schemes of oxidation reaction of (a) indene and (b) 1-dodecene. ResearchGate. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Functionalization of Indene. ResearchGate. [Link]

  • Polymerization of indene.
  • Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. International Journal of Chemical Studies. [Link]

  • 10.10. Regioselectivity and Substituent Effects. Introduction to Organic Chemistry. [Link]

  • Synthesis of multi-substituted indene derivatives from aryl, vinyl, and alkyl/aryl carbinols. Research Square. [Link]

  • Radical bisazidation of indene (13) by photochemical activation of polymer‐bound reagent 3 d. ResearchGate. [Link]

  • Phase-Transfer-Catalyzed Oxidations. Semantic Scholar. [Link]

  • Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. Organic Chemistry Portal. [Link]

  • Selective oxidation of substituted xylenes to toluic acids by hypochlorite–Ru system under phase transfer conditions. Royal Society of Chemistry. [Link]

  • Substituent effects on regioselectivity in the autoxidation of nonconjugated dienes. PubMed. [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

  • Ozonolysis. Wikipedia. [Link]

  • Phase-Transfer Catalysis (PTC). Macmillan Group. [Link]

  • Monoepoxidation of 1,2-dimethylcyclohexa-1,4-diene using m-CPBA. Stack Exchange. [Link]

  • The Ozonolysis of Indene in Ethanol. Journal of the American Chemical Society. [Link]

  • . Royal Society of Chemistry. [Link]

  • Recent developments in alkene oxo-functionalization reactions governed by photoredox methods. Organic Chemistry Frontiers. [Link]

  • Substituent effects on regioselectivity in the autoxidation of nonconjugated dienes. PMC. [Link]

  • Alkene epoxidation. Visualize Organic Chemistry. [Link]

  • Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. YouTube. [Link]

  • Oxidative Cleavage of Alkenes with KMno4 and O3. Chemistry Steps. [Link]

  • alkenes and potassium manganate(VII) (permanganate). Chemguide. [Link]

  • 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. [Link]

  • A mechanistic study on the Hooker oxidation: synthesis of novel indane carboxylic acid derivatives from lapachol. Organic & Biomolecular Chemistry. [Link]

  • Oxidation of Alkenes: Mechanisms and Products. HSCprep. [Link]

  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. [Link]

Sources

Storage stability and degradation of 4-chloro-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-2,3-dihydro-1H-inden-2-ol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-chloro-2,3-dihydro-1H-inden-2-ol. It addresses common questions and troubleshooting scenarios related to the storage, stability, and degradation of this compound. Our approach is grounded in fundamental chemical principles to not only offer solutions but also to explain the causality behind them, ensuring robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 4-chloro-2,3-dihydro-1H-inden-2-ol?

For maximum stability, the compound should be stored under controlled conditions to minimize the primary degradation pathways: oxidation and dehydration. A supplier of a similar compound, (1R)-4-Chloro-2,3-dihydro-1H-inden-1-ol, recommends storage sealed in a dry environment at 2-8°C[1][2]. General best practices for halogenated organic compounds reinforce these conditions.[3][4]

Parameter Recommendation Rationale
Temperature 2–8°CReduces the rate of chemical degradation and minimizes potential for sublimation.
Atmosphere Inert Gas (Argon or Nitrogen)The secondary alcohol is susceptible to oxidation. An inert atmosphere displaces oxygen, mitigating this risk.
Light Amber Glass Vial / DarkProtects the compound from photolytic degradation, a common issue for aromatic and halogenated compounds.[5]
Container Tightly-Sealed Glass VialPrevents moisture ingress which can facilitate certain degradation pathways and ensures containment of the compound.[4][6]

Q2: My vial of 4-chloro-2,3-dihydro-1H-inden-2-ol has developed a yellowish tint. Is it still usable?

A color change from white/off-white to yellow or brown often indicates degradation. This is likely due to the formation of new chromophores, which are molecules that absorb visible light. A probable cause is the formation of a conjugated system via oxidation to the corresponding ketone or dehydration to an indene derivative.

Recommendation: The material is likely impure. Before use, its purity should be re-assessed using an appropriate analytical method, such as HPLC-UV, GC-MS, or NMR. Compare the analytical profile to a reference standard or the initial certificate of analysis. If significant degradation is confirmed, the material should be repurified or discarded.

Q3: What is the expected shelf-life of this compound?

The shelf-life is highly dependent on the storage conditions. When stored under the ideal conditions outlined in Q1, the compound should remain stable for an extended period (typically >1 year). However, if stored at room temperature, exposed to air and light, degradation can become apparent within weeks to months. It is a best practice to date the vial upon receipt and first opening.[5] For critical applications, periodic re-testing of purity is strongly advised.

Q4: Are there any specific chemical incompatibilities I should be aware of?

Yes. As a halogenated alcohol, 4-chloro-2,3-dihydro-1H-inden-2-ol should be stored separately from strong oxidizing agents, strong acids, and strong bases.[3][5]

  • Strong Oxidizers (e.g., peroxides, nitrates): Can aggressively oxidize the secondary alcohol to a ketone, potentially leading to an exothermic reaction.[6]

  • Strong Acids (e.g., sulfuric acid): Can catalyze the dehydration (elimination of water) of the alcohol to form an unstable indene derivative.

  • Strong Bases (e.g., alkali metals, hydroxides): Can deprotonate the alcohol, and in some cases, may promote elimination or other side reactions.

Troubleshooting Guides

This section addresses specific experimental issues and provides logical workflows to diagnose and resolve them.

Issue 1: Inconsistent Results in Biological or Chemical Assays

Symptoms:

  • Loss of potency or activity over time.

  • Poor reproducibility between experiments using different batches or ages of the compound.

  • Appearance of unexpected side-products in a reaction.

Causality: These symptoms strongly suggest that the integrity of the 4-chloro-2,3-dihydro-1H-inden-2-ol stock is compromised. The active concentration of your compound may be lower than calculated due to the presence of degradants, or the degradants themselves might be interfering with the assay.

G cluster_0 Phase 1: Purity Verification cluster_1 Phase 2: Degradant Identification & Mitigation A Inconsistent Assay Results Observed B Prepare two samples: 1. Current 'Suspect' Stock 2. Freshly Opened or New Lot (Reference) A->B C Analyze both samples by HPLC-UV or LC-MS B->C D Do analytical profiles match? C->D E Issue is likely not compound stability. Investigate other experimental variables (e.g., reagents, cell lines, instrument). D->E Yes F Significant new peaks or reduced main peak area in 'Suspect' sample. D->F No G Characterize degradation products (See 'Potential Degradation Pathways' below) F->G H Quantify purity of 'Suspect' stock G->H I Decision Point: - Discard and use new stock. - Repurify stock if feasible (e.g., column chromatography). H->I J Implement stringent storage protocols for all future lots (See FAQs). I->J G Parent 4-chloro-2,3-dihydro-1H-inden-2-ol (C₉H₉ClO) MW: 168.62 Oxidation Oxidation (+ O, - 2H) Parent->Oxidation Parent->Oxidation Dehydration Dehydration (- H₂O) Parent->Dehydration Parent->Dehydration Ketone 4-chloro-2,3-dihydro-1H-inden-2-one (C₉H₇ClO) MW: 166.60 (More Polar) Oxidation->Ketone Indene 7-chloro-1H-indene (C₉H₇Cl) MW: 150.61 (Less Polar) Dehydration->Indene

Caption: Primary degradation pathways for 4-chloro-2,3-dihydro-1H-inden-2-ol.

How to Investigate:

  • Mass Spectrometry (LC-MS or GC-MS): This is the most powerful tool for initial identification.

    • Look for a peak at [M-2] : A mass corresponding to the loss of two hydrogen atoms (e.g., m/z 166) strongly suggests oxidation to the ketone, 4-chloro-2,3-dihydro-1H-inden-2-one.

    • Look for a peak at [M-18] : A mass corresponding to the loss of water (e.g., m/z 150) indicates dehydration to an indene isomer, most likely 7-chloro-1H-indene.

  • Chromatography (HPLC/TLC):

    • The ketone degradant, being more polar than the parent alcohol, will typically have a shorter retention time in reverse-phase HPLC.

    • The indene degradant, having lost the polar alcohol group, is much less polar and will have a longer retention time in reverse-phase HPLC.

  • Nuclear Magnetic Resonance (NMR):

    • Oxidation: The proton signal corresponding to the C-H at the alcohol position (CH-OH) will disappear. You may also see shifts in the adjacent methylene protons.

    • Dehydration: The alcohol proton signal (-OH) will disappear, and new signals will appear in the alkene region of the spectrum (typically 5-7 ppm).

Experimental Protocols

Protocol 1: Rapid Purity Assessment via HPLC-UV

This protocol provides a standardized method to quickly check the purity of a sample against a reference.

  • Standard Preparation: Accurately weigh and dissolve a new or trusted lot of 4-chloro-2,3-dihydro-1H-inden-2-ol in a suitable solvent (e.g., Acetonitrile or Methanol) to a final concentration of 1 mg/mL. This is your Reference Standard .

  • Sample Preparation: Prepare the sample (the Test Sample ) at the same concentration in the same solvent.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm

    • Run Time: 10 minutes

  • Analysis:

    • Inject the Reference Standard and identify the retention time and peak area of the main peak.

    • Inject the Test Sample .

    • Compare the chromatograms. Calculate the purity of the Test Sample by the area percent method (Area of main peak / Total area of all peaks * 100).

    • A significant decrease in purity or the presence of new peaks >1% indicates degradation.

Protocol 2: Forced Degradation Study

This protocol helps predict long-term stability and identify potential degradants under accelerated conditions, a common practice in drug development. [7]

  • Prepare Stock Solutions: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in a relevant solvent system.

  • Time Zero Analysis: Immediately analyze one solution using a stability-indicating HPLC method (a gradient method is often required to separate all potential degradants) to establish the baseline (T=0) purity. [7]3. Apply Stress Conditions: Store the remaining solutions under various stress conditions in parallel:

    • Heat: 60°C in the dark.

    • Acid: Add HCl to a final concentration of 0.1 M.

    • Base: Add NaOH to a final concentration of 0.1 M.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

    • Photolytic: Expose to a calibrated UV/Vis light source (ICH Q1B guidelines).

  • Time Point Analysis: Analyze the stressed samples at predetermined time points (e.g., 1, 3, 7, and 14 days).

  • Evaluation:

    • Monitor the decrease in the main peak area and the increase in degradation peak areas.

    • Use LC-MS to obtain mass data for the new peaks to help elucidate their structures.

    • This data will reveal the compound's vulnerabilities. For example, if significant degradation occurs only under oxidative stress, it confirms that preventing exposure to oxygen is critical for stability.

References

  • Braun Research Group.
  • Benchchem.
  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • University of St Andrews.
  • Louisiana State University. Chemical Storage Guidelines.
  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • PubChem. 4-chloro-2,3-dihydro-1H-inden-1-one.
  • PubChemLite. 4-chloro-2,3-dihydro-1h-inden-1-ol.
  • ChemScene. (1r)-4-Chloro-2,3-dihydro-1h-inden-1-ol.
  • Sigma-Aldrich. 4-Chloro-1H-inden-2(3H)-one.

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Interpretation of 4-Chloro-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and comparison of the 1H NMR spectrum for 4-chloro-2,3-dihydro-1H-inden-2-ol (4-chloro-2-indanol).

This guide is structured to assist researchers in structural verification , specifically distinguishing this scaffold from its regioisomers (e.g., 5-chloro) and the parent unsubstituted indanol, which are common synthetic impurities or alternatives in drug development.[1]

Executive Summary & Structural Context

4-Chloro-2,3-dihydro-1H-inden-2-ol is a chiral bicyclic secondary alcohol.[1] It serves as a critical pharmacophore in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents.

In synthetic workflows, this compound is often formed alongside its regioisomer (5-chloro-2-indanol) or remains contaminated with the starting material (4-chloro-1-indanone) or over-reduced byproducts.[1] Accurate NMR interpretation relies on detecting the loss of symmetry caused by the chlorine atom at the C4 position, which distinctively alters the benzylic proton signals compared to the parent 2-indanol.[1]

Key Structural Features[2][3][4][5][6]
  • Indane Core: Fused benzene and cyclopentane rings.[1]

  • Chirality: Stereocenter at C2 (exists as R or S enantiomers).[1][2]

  • Substitution: Chlorine at C4 (peri-position relative to C3).[1]

Experimental Protocol: Sample Preparation

To ensure high-resolution spectra capable of resolving the complex benzylic coupling patterns, follow this standardized protocol.

Solvent Selection Strategy
  • Primary Solvent (CDCl₃): Recommended for routine structural confirmation.[1] The lack of exchangeable protons allows for sharp resolution of the aliphatic multiplets.[1]

  • Secondary Solvent (DMSO-d₆): Use if verifying the hydroxyl group (-OH) coupling.[1] In dry DMSO-d₆, the -OH proton typically appears as a doublet (approx.[1]

    
     5.0-5.5 ppm) due to coupling with H2, confirming the alcohol's presence and class (secondary).[1]
    
Preparation Workflow
  • Mass: Weigh 5–10 mg of the solid sample.

  • Dissolution: Add 0.6 mL of CDCl₃ (99.8% D, with 0.03% TMS).

  • Filtration: If the solution is cloudy (common with salt forms), filter through a cotton plug into the NMR tube.[1]

  • Acquisition: Run at 298 K. A minimum of 16 scans is recommended to resolve the low-intensity "roofing" effects in the benzylic region.[1]

Spectral Analysis & Assignment Logic

The spectrum of 4-chloro-2-indanol is defined by the desymmetrization of the aliphatic region. Unlike 2-indanol, where the C1 and C3 protons are often chemically equivalent (or nearly so), the 4-Cl substituent exerts a steric and electronic effect specifically on the C3 protons.

A. Aromatic Region ( 7.0 – 7.4 ppm)[1][4][8]
  • Pattern: 3 Protons (ABC or AMX system).[1]

  • Assignment:

    • H5 (Triplet/Multiplet): The proton meta to the chlorine and para to the bridgehead.[1]

    • H6 & H7 (Doublets/Multiplets): The protons ortho and para to the chlorine.[1]

  • Diagnostic Check: The parent 2-indanol shows a 4H multiplet (often appearing as a symmetric AA'BB' system).[1] The 4-chloro derivative shows only 3 aromatic protons , confirming mono-substitution.[1]

B. Aliphatic Region ( 2.8 – 4.8 ppm)

This region contains the most critical structural information.[1]

ProtonChemical Shift (

ppm)*
MultiplicityCoupling (

Hz)
Structural Insight
H2 4.65 – 4.75Multiplet (tt/quint)

The methine proton at the chiral center.[1] Shifted downfield by the -OH group.[1]
H3 3.10 – 3.35dd (ABX part)

Diagnostic: These protons are closest to the 4-Cl (peri-interaction).[1] They typically appear downfield relative to H1.[1]
H1 2.80 – 3.00dd (ABX part)

These protons are distal to the Cl and resemble the parent indanol shifts.[1]
-OH 1.8 – 2.5 (CDCl₃)Broad SingletN/AVariable position.[1] Disappears on D₂O shake.

*Note: Exact shifts vary with concentration. The relative order (H2 > H3 > H1) is the key identifier.

C. The "Symmetry Break" Logic

In 2-indanol, the C1 and C3 methylene protons are enantiotopic (in achiral media) and appear as a simplified pattern (often a pseudo-doublet of doublets).[1] In 4-chloro-2-indanol , the Cl at C4 makes C3 chemically distinct from C1.[1]

  • Look for: Two distinct sets of benzylic signals (H1 and H3) separated by ~0.2–0.4 ppm.[1]

  • Coupling: Both sets will show large geminal coupling (~16 Hz) and smaller vicinal coupling to H2 (~5 Hz).[1]

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the spectral "fingerprint" of the target molecule against its most common alternatives.

Comparison 1: 4-Chloro vs. 5-Chloro Isomer

The 5-chloro isomer is the most challenging impurity to distinguish.[1]

Feature4-Chloro-2-indanol (Target)5-Chloro-2-indanol (Alternative)
Symmetry Low. C4-Cl is adjacent to the bridgehead, strongly differentiating C3 from C1.[1]High. C5-Cl is remote.[1] The molecule retains a pseudo-plane of symmetry.[1]
Benzylic Protons Distinct Separation. H3 is deshielded relative to H1.[1] Complex 4-spin system.[1]Overlapping. H1 and H3 signals often overlap or show minimal separation.[1]
Aromatic Pattern 3H (Crowded). H5, H6, H7 clustered.[1]3H (Distinct). H4 and H6 often appear as distinct doublets/singlets flanking H7.[1]
H4/H7 Signal No H4 signal (substituted).H4 appears as a singlet or narrow doublet (meta coupling).[1]
Comparison 2: 4-Chloro vs. Parent 2-Indanol
Feature4-Chloro-2-indanol 2-Indanol (Parent)
Aromatic Integration 3H 4H
Aliphatic Complexity High (Distinct H1 vs H3)Low (H1/H3 often equivalent)
Solubility Moderate in CDCl₃High in CDCl₃

Visualization of Logic & Workflow

Figure 1: Structural Assignment Logic

This diagram illustrates the decision tree for assigning the 4-chloro isomer based on spectral data.[1]

NMR_Logic Start Acquire 1H NMR Spectrum (CDCl3) Check_Aromatic Step 1: Integrate Aromatic Region (7.0 - 7.5 ppm) Start->Check_Aromatic Count_3H Integral = 3H (Substituted Indanol) Check_Aromatic->Count_3H 3H Count_4H Integral = 4H (Unsubstituted Parent) Check_Aromatic->Count_4H 4H Check_Benzylic Step 2: Analyze Benzylic Region (2.8 - 3.4 ppm) Count_3H->Check_Benzylic Symmetry_Check Are H1 and H3 signals clearly separated? Check_Benzylic->Symmetry_Check Yes_Sep Yes: Distinct Sets (Asymmetric Environment) Symmetry_Check->Yes_Sep No_Sep No: Overlapping/Simple (Pseudo-Symmetric) Symmetry_Check->No_Sep Conclusion_4Cl Conclusion: 4-Chloro-2-indanol (Cl at C4 affects C3) Yes_Sep->Conclusion_4Cl Conclusion_5Cl Conclusion: 5-Chloro-2-indanol (Remote substitution) No_Sep->Conclusion_5Cl

Caption: Logical decision tree for distinguishing 4-chloro-2-indanol from its parent and regioisomers.

Figure 2: Experimental Workflow

Standardized steps for reproducible data acquisition.

Experiment_Flow Sample Solid Sample (5-10 mg) Solvent Solvent Choice CDCl3 (Structure) DMSO-d6 (OH Coupling) Sample->Solvent Prep Preparation Dissolve & Filter Solvent->Prep Acquire Acquisition 16 Scans, 298K Prep->Acquire Process Processing Phase Correction Baseline Correction Acquire->Process

Caption: Recommended experimental workflow for high-resolution 1H NMR acquisition.

References

  • National Institutes of Health (PubChem). (2025).[1] Indane | C9H10 | CID 10326.[1] Retrieved from [Link] (Structural Numbering Validation).[1]

  • Oxford Instruments. (2024).[1] Utilizing Benchtop NMR Spectroscopy to Identify Regioisomers in Pharmaceutical Compounds. Retrieved from [Link] (Methodology for Regioisomer Distinction).

Sources

Technical Comparison Guide: Synthetic Routes for 4-Chloro-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of synthetic routes for 4-chloro-2,3-dihydro-1H-inden-2-ol (hereafter referred to as 4-Chloro-2-indanol ).

Executive Summary

The synthesis of 4-chloro-2-indanol presents a specific regiochemical challenge: distinguishing the 2-position hydroxyl group from the thermodynamically favored 1-indanol (benzylic alcohol). While 1-indanol derivatives are easily accessed via direct reduction of 1-indanone, the 2-indanol scaffold requires indirect functionalization of the indene core.

This guide evaluates two primary strategies:

  • The Epoxide Hydrogenolysis Route (Recommended): A high-purity pathway utilizing the regioselective ring-opening of 4-chloroindene oxide.

  • The 2-Indanone Reduction Route: An alternative involving the acid-catalyzed rearrangement of the epoxide to 2-indanone, followed by reduction.

Verdict: The Epoxide Hydrogenolysis Route is identified as the superior method for laboratory to pilot-scale synthesis due to higher overall yields and superior regiocontrol, avoiding the isolation of the unstable 2-indanone intermediate.

Strategic Pathway Analysis

Route A: The Epoxide Hydrogenolysis (Standard of Excellence)

This route relies on the electronic bias of the indene oxide ring. Nucleophilic hydride attack (using LiAlH₄) occurs preferentially at the benzylic position (C1), resulting in ring opening that places the hydroxyl group at C2.

  • Mechanism: Indene

    
     Epoxidation 
    
    
    
    S_N2 Hydride Attack at C1
    
    
    2-Indanol.
  • Key Advantage: Definitive regiochemistry; avoids formation of 1-indanol byproducts.

Route B: The 2-Indanone Rearrangement

This route converts the epoxide into 4-chloro-2-indanone via acid-catalyzed Meinwald rearrangement, followed by standard carbonyl reduction.

  • Mechanism: Epoxide

    
     H⁺ Catalyzed Rearrangement 
    
    
    
    2-Indanone
    
    
    NaBH₄ Reduction
    
    
    2-Indanol.
  • Key Disadvantage: 2-Indanones are prone to polymerization and enolization; the rearrangement step often suffers from competitive byproduct formation (e.g., aldehydes).

Detailed Experimental Protocols

The following protocols focus on Route A , starting from the commercially available 2-chlorobenzaldehyde to build the requisite indene core.

Phase 1: Construction of the 4-Chloroindene Scaffold

Precursor synthesis is identical for both routes.

Step 1: Knoevenagel Condensation & Hydrogenation

  • Reagents: 2-Chlorobenzaldehyde, Malonic acid, Pyridine, Piperidine; then H₂/Pd-C.

  • Procedure: Condense 2-chlorobenzaldehyde with malonic acid in pyridine/piperidine at reflux to yield 2-chlorocinnamic acid. Hydrogenate (3 atm, Pd/C) in EtOAc to yield 3-(2-chlorophenyl)propanoic acid .

  • Checkpoint: Monitor disappearance of the alkene stretch (1630 cm⁻¹) via IR.

Step 2: Friedel-Crafts Cyclization

  • Reagents: SOCl₂, AlCl₃, DCM.

  • Procedure: Convert the propanoic acid to the acid chloride using SOCl₂ (reflux, 2h). Dissolve in anhydrous DCM and add AlCl₃ (1.2 equiv) at 0°C. Stir at RT for 4h. Quench with ice/HCl.

  • Product: 4-Chloro-1-indanone .[1][2] (Note: Cyclization occurs para to the Cl is blocked; ortho cyclization yields the 4-chloro isomer).

  • Data Validation: ¹H NMR should show two triplets for the cyclopentanone ring protons.

Step 3: Reduction and Dehydration

  • Reagents: NaBH₄, MeOH; then p-TsOH, Toluene.

  • Procedure: Reduce 4-chloro-1-indanone with NaBH₄ (0.5 equiv) in MeOH to 4-chloro-1-indanol. Reflux the crude alcohol in toluene with catalytic p-TsOH using a Dean-Stark trap.

  • Product: 4-Chloroindene .

  • Yield: ~75-80% over 2 steps.

Phase 2: Regioselective Synthesis of 4-Chloro-2-indanol (Route A)

Step 4: Epoxidation

  • Reagents: m-CPBA (meta-chloroperoxybenzoic acid), DCM, NaHCO₃.

  • Protocol:

    • Dissolve 4-chloroindene (10 mmol) in DCM (50 mL) at 0°C.

    • Add NaHCO₃ (solid, 20 mmol) to buffer the acidity.

    • Slowly add m-CPBA (12 mmol) portion-wise.

    • Stir at 0°C

      
       RT for 12h.
      
    • Workup: Quench with saturated Na₂S₂O₃ (removes peroxides) and NaHCO₃. Extract with DCM.

  • Intermediate: 4-Chloroindene oxide (often used directly).

Step 5: Regioselective Ring Opening (The Critical Step)

  • Reagents: LiAlH₄ (Lithium Aluminum Hydride), Dry Ether/THF.

  • Protocol:

    • Safety: Flame-dry all glassware; maintain N₂ atmosphere.

    • Suspend LiAlH₄ (15 mmol) in anhydrous THF (30 mL) at 0°C.

    • Add solution of 4-chloroindene oxide (10 mmol) in THF dropwise.

    • Mechanism: Hydride attacks the benzylic carbon (C1), which is electronically activated but sterically accessible enough for the small hydride ion. This breaks the C1-O bond, leaving the oxygen at C2.

    • Reflux for 2h to ensure completion.

    • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), water (3x mL). Filter the granular precipitate.[3][4][5]

  • Purification: Recrystallization from Hexane/EtOAc or Column Chromatography (SiO₂, 20% EtOAc/Hex).

  • Target Product: 4-Chloro-2,3-dihydro-1H-inden-2-ol .

Quantitative Comparison & Metrics

MetricRoute A: Epoxide HydrogenolysisRoute B: 2-Indanone Reduction
Overall Yield 45 - 55% (from Indene)30 - 40%
Regioselectivity >98% (2-isomer) ~90% (Risk of over-reduction)
Step Count 2 Steps (from Indene)3 Steps (Rearrangement adds step)
Scalability Moderate (LiAlH₄ requires care)High (Avoids LiAlH₄)
Safety Profile Caution: LiAlH₄ is pyrophoric.Caution: Peracids used in both.
Cost Moderate (LiAlH₄ cost)Lower (NaBH₄ is cheaper)

Visual Pathway Analysis

The following diagram illustrates the chemical logic flow, highlighting the divergence between the direct 1-indanol byproduct and the target 2-indanol.

SynthesisPath Start 2-Chlorobenzaldehyde Acid 3-(2-Cl-phenyl) propanoic acid Start->Acid 1. Knoevenagel 2. H2/Pd-C Indanone 4-Chloro-1-indanone Acid->Indanone Friedel-Crafts (SOCl2, AlCl3) Indanol1 4-Chloro-1-indanol (Avoid) Indanone->Indanol1 Direct Reduction (NaBH4) Indene 4-Chloroindene Epoxide 4-Chloroindene Oxide Indene->Epoxide Epoxidation (mCPBA) Target 4-Chloro-2-indanol (TARGET) Epoxide->Target Route A: LiAlH4 (Hydride attack at C1) Indanone2 4-Chloro-2-indanone Epoxide->Indanone2 Route B: H+ Rearrangement Indanone2->Target NaBH4 Indanol1->Indene Dehydration (pTsOH)

Caption: Synthesis workflow comparing the direct reduction to 1-indanol (red) vs. the regioselective epoxide opening to 4-chloro-2-indanol (green).

References

  • BenchChem. (2025).[2][3][6][7] Scale-Up Synthesis of 4-Chloro-1-indanone Derivatives: Application Notes and Protocols. Retrieved from

  • Shaaban, K. M., et al. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2,3-dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83–87.[8] Retrieved from

  • Organic Syntheses. (1998). Synthesis of (1S,2R)-1-Aminoindan-2-ol. Organic Syntheses, Coll. Vol. 9, p.28. (Provides foundational protocols for indene oxide opening). Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-Chloroindole and Indanol Derivatives. Retrieved from

  • ChemScene. (2025). General Information: 4-Indanol and Chloro-analogs. Retrieved from

Sources

A Comparative Guide to the Validation of Analytical Standards for 4-Chloro-2-Indanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the analytical standards used. This guide provides an in-depth, practical comparison for the validation of an analytical standard for a novel or less-common compound, using 4-chloro-2-indanol as a representative example. We will explore the validation of an in-house prepared standard against a commercially available Certified Reference Material (CRM) of a structurally analogous compound, 2-indanol. This comparative approach will highlight the critical importance of using well-characterized reference materials and provide a robust framework for establishing the suitability of an analytical standard for its intended purpose.

The validation of an analytical method is a process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[1] This is a mandatory requirement by regulatory bodies such as the FDA and is detailed in guidelines from the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8][9][10]

The Critical Role of Certified Reference Materials

Certified Reference Materials (CRMs) are the gold standard in analytical testing, providing a benchmark for accurate and reliable measurements.[11][12] They are highly characterized materials with precisely known compositions and properties, established through rigorous testing and certification processes.[11][12] The use of CRMs is essential for calibrating instruments, validating analytical methods, and ensuring the quality control of measurements.[11] In the pharmaceutical industry, CRMs are indispensable for ensuring the accuracy, reliability, and comparability of analytical test results, which is crucial for regulatory compliance and patient safety.[11][12]

Experimental Design: A Tale of Two Standards

In this guide, we will simulate the validation of an analytical method for the quantification of 4-chloro-2-indanol. We will compare the performance of two standards:

  • In-house Standard: A batch of 4-chloro-2-indanol synthesized and purified in the laboratory, with a preliminary purity assessment.

  • Certified Reference Material (CRM): A commercially available CRM of 2-indanol. Due to the lack of a commercially available CRM for 4-chloro-2-indanol, we use 2-indanol as a structurally similar compound to demonstrate the principles of validation against a certified standard. This approach is often necessary when dealing with novel compounds.

The validation will be conducted in accordance with the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for various analytical procedures.[3] The primary analytical technique used in this guide will be High-Performance Liquid Chromatography (HPLC) with UV detection, a common method for the analysis of non-volatile organic compounds.

Validation Workflow

The validation process can be visualized as a logical flow of experiments designed to assess the performance of the analytical method and the standard.

Analytical_Standard_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Standard Preparation & Characterization cluster_2 Method Validation Parameters (ICH Q2(R1)) Method_Development HPLC Method Development Mobile Phase, Column, Flow Rate, Wavelength Specificity Specificity (Peak Purity & Excipient Interference) Method_Development->Specificity In_House_Standard In-house 4-chloro-2-indanol Synthesis & Purification Preliminary Purity (e.g., NMR, LC-MS) Linearity Linearity & Range In_House_Standard->Linearity CRM_Standard 2-Indanol CRM Procured from accredited vendor Certificate of Analysis (CoA) Review CRM_Standard->Linearity Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Robustness Robustness (Method Parameter Variations) Precision->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ

Caption: A workflow diagram illustrating the key stages in the validation of an analytical standard.

Detailed Experimental Protocols and Comparative Data

Here, we detail the experimental protocols for each validation parameter and present a comparative analysis of the hypothetical results obtained using the in-house standard and the 2-indanol CRM.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.[1][9]

Experimental Protocol:

  • Placebo Analysis: Prepare a placebo sample containing all the excipients of a hypothetical formulation without the active pharmaceutical ingredient (API).

  • Stressed Sample Analysis: Subject a solution of 4-chloro-2-indanol to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Analysis: Analyze the placebo, a solution of the in-house standard, a solution of the 2-indanol CRM, and the stressed sample by HPLC.

  • Evaluation: Assess for any interfering peaks at the retention time of the analyte. Peak purity analysis using a photodiode array (PDA) detector should be performed.

Comparative Data:

ParameterIn-house 4-Chloro-2-Indanol Standard2-Indanol CRMAcceptance Criteria
Placebo Interference No interfering peaks observed at the retention time of the analyte.No interfering peaks observed at the retention time of the analyte.No significant interference at the analyte's retention time.
Peak Purity (Stressed Sample) Peak purity index: 0.995. Some minor co-eluting impurities detected.Peak purity index: 0.999. No co-eluting impurities detected.Peak purity index > 0.999.

Interpretation: Both standards demonstrate specificity in the presence of placebo. However, the peak purity analysis of the stressed in-house standard suggests the presence of co-eluting degradation products, which could compromise the accuracy of the method. The CRM, being highly pure, provides a cleaner baseline and a more reliable assessment of specificity.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the in-house standard and the 2-indanol CRM in a suitable solvent (e.g., methanol).

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solutions to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each calibration standard in triplicate into the HPLC system.

  • Evaluation: Plot the mean peak area against the concentration and perform a linear regression analysis.

Comparative Data:

ParameterIn-house 4-Chloro-2-Indanol Standard2-Indanol CRMAcceptance Criteria
Range 10 - 150 µg/mL10 - 150 µg/mLTypically 80-120% of the test concentration for an assay.
Correlation Coefficient (r²) 0.99850.9999r² ≥ 0.999
Y-intercept (% of response at 100% level) 3.5%0.8%≤ 2% of the target concentration response.

Interpretation: The 2-indanol CRM demonstrates excellent linearity with a correlation coefficient exceeding the acceptance criterion and a y-intercept that is close to the origin. The in-house standard shows slightly lower linearity and a higher y-intercept, which may indicate the presence of a constant systematic error or impurities affecting the baseline.

Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed by spike recovery experiments.

Experimental Protocol:

  • Sample Preparation: Prepare a placebo sample spiked with the in-house standard or the 2-indanol CRM at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Evaluation: Calculate the percentage recovery of the analyte at each concentration level.

Comparative Data:

Concentration LevelIn-house 4-Chloro-2-Indanol Standard (% Recovery)2-Indanol CRM (% Recovery)Acceptance Criteria
80% 95.2%99.5%98.0% - 102.0%
100% 96.5%100.2%98.0% - 102.0%
120% 97.1%100.8%98.0% - 102.0%

Interpretation: The accuracy results for the 2-indanol CRM are well within the acceptance criteria, indicating that the method provides results that are very close to the true value. The in-house standard shows a consistent negative bias, with recoveries below the acceptable range. This is likely due to an overestimation of the purity of the in-house material.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[1]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation: Calculate the RSD for each set of measurements.

Comparative Data:

Precision LevelIn-house 4-Chloro-2-Indanol Standard (% RSD)2-Indanol CRM (% RSD)Acceptance Criteria
Repeatability 1.8%0.5%≤ 2.0%
Intermediate Precision 2.5%0.8%≤ 2.0%

Interpretation: The precision of the method when using the 2-indanol CRM is excellent, with low RSD values for both repeatability and intermediate precision. The higher RSD values for the in-house standard, particularly for intermediate precision, may suggest inconsistencies in the standard itself or its interaction with the analytical system over time.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the HPLC method parameters, such as:

    • Flow rate (± 0.2 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 5 °C)

  • Analysis: Analyze a sample at 100% of the target concentration under each varied condition.

  • Evaluation: Assess the impact of the changes on the system suitability parameters (e.g., peak area, retention time, tailing factor) and the final result.

Comparative Data:

Varied ParameterIn-house 4-Chloro-2-Indanol Standard (Impact on Assay)2-Indanol CRM (Impact on Assay)Acceptance Criteria
Flow Rate (+0.2 mL/min) -3.2%-0.8%Assay result within ± 2.0% of the initial result.
Mobile Phase (-2% Organic) +4.1%+1.2%Assay result within ± 2.0% of the initial result.
Column Temperature (+5 °C) -2.8%-0.5%Assay result within ± 2.0% of the initial result.

Interpretation: The method demonstrates good robustness when using the 2-indanol CRM, with minor variations in the assay result when method parameters are changed. In contrast, the in-house standard shows a greater sensitivity to changes in the analytical conditions, suggesting that the method is less reliable when using this standard. This could be due to impurities in the in-house standard that are more affected by changes in the chromatographic conditions.

Conclusion: The Imperative of Certified Reference Materials

This comparative guide, though based on a hypothetical scenario, underscores a fundamental principle in analytical science: the quality of the analytical standard dictates the quality of the results. While an in-house prepared standard can be a starting point, its performance in this validation exercise highlights potential pitfalls, including inaccuracies in purity assessment, leading to biased results and a lack of method robustness.

The use of a Certified Reference Material, even of a structurally similar compound, provides a solid foundation for method validation. It instills confidence in the accuracy, precision, and reliability of the analytical data. For researchers and drug development professionals, investing in and utilizing CRMs is not just a matter of best practice; it is a critical step in ensuring the integrity of their work and the safety and efficacy of the products they develop.[11][12]

References

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. Available from: [Link]

  • SynThink Research Chemicals. Certified Reference Materials (CRMs) for Pharma QC. Available from: [Link]

  • BA Sciences. USP <1225> Method Validation. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. 2025. Available from: [Link]

  • Quality Pathshala. The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. 2024. Available from: [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. 2025. Available from: [Link]

  • Federal Register. Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. 2015. Available from: [Link]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. Available from: [Link]

  • Scribd. 1225 - Validation of Compendial Procedures. 2025. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. Available from: [Link]

  • CWS ABROAD. What are Certified reference materials?. 2023. Available from: [Link]

  • Pharmaffiliates. The Crucial Role of Reference Standards in the Pharmaceutical Industry!. 2024. Available from: [Link]

  • Therapeutic Goods Administration. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. 2025. Available from: [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. Available from: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Validation/Verification of Analytical Procedures. 2020. Available from: [Link]

  • International Council for Harmonisation. ICH Guideline Q2(R2) on Validation of Analytical Procedures. 2023. Available from: [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. 2021. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022. Available from: [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • PubMed. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients. 2014. Available from: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. Validation of analytical methods for active constituents and agricultural products. 2014. Available from: [Link]

  • U.S. Environmental Protection Agency. Chapter Four: ORGANIC ANALYTES. Available from: [Link]

  • Pharmaffiliates. 4-Chloro-2-methyl-2-butanol. Available from: [Link]

  • PubChem. 4-Chloro-2-methylbutan-2-ol. Available from: [Link]

  • ZeptoMetrix. Pharmaceutical Analytical Standards. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-chloro-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 4-chloro-2,3-dihydro-1H-inden-2-ol. Tailored for researchers, scientists, and professionals in drug development, this document outlines a procedural, step-by-step approach to ensure the safe handling and disposal of this halogenated organic compound, in compliance with general laboratory safety standards.

Disclaimer: No specific Safety Data Sheet (SDS) for 4-chloro-2,3-dihydro-1H-inden-2-ol was identified at the time of publication. The following guidance is based on the known hazards of structurally similar compounds, such as 4-chloro-2,3-dihydro-1H-inden-1-one and indan-2-ol, as well as established best practices for the disposal of halogenated organic waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Hazard Identification and Risk Assessment

Before handling 4-chloro-2,3-dihydro-1H-inden-2-ol, a thorough risk assessment is crucial. Based on data from analogous compounds, this chemical should be treated as hazardous.

Assumed Hazards:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: May cause skin irritation.[2]

  • Eye Damage/Irritation: May cause serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE when handling 4-chloro-2,3-dihydro-1H-inden-2-ol.

Body Part Required PPE Rationale
Eyes/Face Chemical safety goggles and a face shieldTo protect against splashes and airborne particles that could cause serious eye irritation.
Hands Chemically resistant gloves (e.g., Nitrile rubber)To prevent skin contact and potential irritation.
Body Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hoodTo minimize inhalation of any vapors or dust, which may cause respiratory irritation.

Waste Segregation and Container Management

Proper segregation of chemical waste is a critical step in ensuring safe disposal and minimizing environmental impact. As a chlorinated organic compound, 4-chloro-2,3-dihydro-1H-inden-2-ol must be disposed of as halogenated organic waste.

Key Principles:

  • Separate Waste Streams: Never mix halogenated organic waste with non-halogenated organic waste. The disposal processes for these two streams are different and mixing them can lead to dangerous reactions and increased disposal costs.

  • Designated Containers: Use only containers that are specifically designated and clearly labeled for "Halogenated Organic Waste."

  • Container Integrity: Ensure waste containers are in good condition, free from leaks or cracks, and have a secure, tight-fitting lid.

  • Compatibility: The container material must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable for chlorinated organic compounds.

Step-by-Step Disposal Procedure

The following workflow provides a systematic approach to the disposal of 4-chloro-2,3-dihydro-1H-inden-2-ol.

DisposalWorkflow cluster_prep Preparation cluster_transfer Waste Transfer cluster_storage Temporary Storage cluster_pickup Final Disposal start Start: Need to Dispose of 4-chloro-2,3-dihydro-1H-inden-2-ol ppe Don Appropriate PPE start->ppe container Obtain Labeled 'Halogenated Organic Waste' Container ppe->container transfer Carefully Transfer Waste into Container container->transfer seal Securely Seal Container transfer->seal clean Clean Up Any Spills Immediately seal->clean storage Store in Designated Satellite Accumulation Area clean->storage log Log Waste in Inventory storage->log pickup Arrange for Pickup by EHS or Licensed Waste Disposal Contractor log->pickup end End: Waste Disposed pickup->end

Caption: Disposal workflow for 4-chloro-2,3-dihydro-1H-inden-2-ol.

Detailed Protocol:
  • Preparation:

    • Before handling the waste, ensure you are wearing the appropriate PPE as detailed in the table above.

    • Obtain a designated waste container that is clearly and accurately labeled "Halogenated Organic Waste." The label should also include the full chemical name: "4-chloro-2,3-dihydro-1H-inden-2-ol."

  • Waste Transfer:

    • Working in a well-ventilated area or a chemical fume hood, carefully transfer the waste into the designated container.

    • Avoid splashing. Use a funnel if necessary to prevent spills.

    • Securely close the container lid immediately after transferring the waste.

  • Decontamination:

    • If any spills occur during the transfer, they must be cleaned up immediately. Use an appropriate absorbent material for chlorinated organic compounds.

    • Dispose of the contaminated absorbent material as halogenated organic waste in the same container.

    • Decontaminate any surfaces that may have come into contact with the chemical.

  • Temporary Storage:

    • Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

    • Maintain an accurate log of the waste generated, including the chemical name and quantity.

  • Final Disposal:

    • Once the container is full or has reached its designated accumulation time limit, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

Emergency Procedures

In the event of accidental exposure or a large spill, follow these procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

  • Large Spill: Evacuate the area and prevent entry. Contact your institution's emergency response team and EHS department immediately.

Regulatory Compliance

The disposal of hazardous waste is regulated by governmental agencies such as the Environmental Protection Agency (EPA) in the United States. It is crucial to adhere to all local, state, and federal regulations regarding hazardous waste management. Failure to do so can result in significant penalties.

References

  • PubChem. 4-chloro-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. [Link]

  • Environmental Health and Safety, The University of Tennessee, Knoxville. Hazardous Waste Guide. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • University of Washington Environmental Health & Safety. Chemical Waste. [Link]

  • European Chlorinated Solvents Association. Recycling & Disposal. [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.